molecular formula C20H29N3O3S B11929151 SYN20028567

SYN20028567

Numéro de catalogue: B11929151
Poids moléculaire: 391.5 g/mol
Clé InChI: CQMOELKVCJWMFD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

SYN20028567 is a useful research compound. Its molecular formula is C20H29N3O3S and its molecular weight is 391.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C20H29N3O3S

Poids moléculaire

391.5 g/mol

Nom IUPAC

1-(3-tert-butyl-4-methoxyphenyl)sulfonyl-3-(imidazol-1-ylmethyl)piperidine

InChI

InChI=1S/C20H29N3O3S/c1-20(2,3)18-12-17(7-8-19(18)26-4)27(24,25)23-10-5-6-16(14-23)13-22-11-9-21-15-22/h7-9,11-12,15-16H,5-6,10,13-14H2,1-4H3

Clé InChI

CQMOELKVCJWMFD-UHFFFAOYSA-N

SMILES canonique

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)CN3C=CN=C3)OC

Origine du produit

United States

Foundational & Exploratory

SYN20028567 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of SYN20028567

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as Lipoxysan™ and APN201, is a liposomal formulation of recombinant human Copper/Zinc Superoxide Dismutase (Cu/Zn SOD). This document provides a detailed overview of its core mechanism of action, supported by available clinical data, relevant signaling pathways, and experimental methodologies. The primary therapeutic action of this compound is derived from the potent antioxidant and anti-inflammatory properties of the superoxide dismutase enzyme, enhanced by a liposomal delivery system designed to overcome the pharmacokinetic limitations of the free enzyme.

Core Mechanism of Action

The fundamental mechanism of this compound revolves around the enzymatic activity of Superoxide Dismutase (SOD). SOD is a critical component of the endogenous antioxidant defense system in aerobic organisms. Its primary function is to catalyze the dismutation of the superoxide anion (O₂•⁻), a reactive oxygen species (ROS), into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[1][2]

The reaction is as follows:

2O₂•⁻ + 2H⁺ → H₂O₂ + O₂

This reaction is crucial for mitigating oxidative stress, as the superoxide radical can otherwise lead to the formation of more damaging ROS, such as the hydroxyl radical (•OH), and can react with nitric oxide (NO), reducing its bioavailability and forming peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent.[1] By scavenging superoxide radicals, this compound interrupts these damaging inflammatory cascades.[3][4]

The product of the SOD-catalyzed reaction, hydrogen peroxide (H₂O₂), is a key signaling molecule that can modulate various cellular processes, including inflammation, cell proliferation, and apoptosis.[3][5][6][7]

The Role of the Liposomal Formulation

The administration of SOD in its free form is hampered by a short plasma half-life and rapid renal excretion, which limits its accumulation in target tissues.[8] this compound utilizes a liposomal delivery system to encapsulate the SOD enzyme. This formulation serves several key purposes:

  • Enhanced Bioavailability: Liposomes protect the SOD enzyme from degradation and clearance, thereby increasing its half-life and bioavailability at the site of action.[8]

  • Targeted Delivery: The liposomal formulation facilitates the accumulation of SOD in inflamed tissues.[8]

  • Improved Cellular Uptake: Liposomes can aid in the delivery of SOD to cells, enhancing its intracellular antioxidant effect.

  • Sustained Release: The formulation allows for a controlled and sustained release of the active enzyme at the target site.[9]

Signaling Pathways

The therapeutic effects of this compound are mediated through the modulation of signaling pathways sensitive to reactive oxygen species.

Reactive Oxygen Species (ROS) Metabolism and Reduction of Oxidative Stress

The primary signaling event is the alteration of the cellular redox environment. By converting superoxide to hydrogen peroxide, this compound directly reduces the levels of a key damaging radical, thereby protecting cellular components like lipids, proteins, and DNA from oxidative damage.

ROS_Metabolism O2 Molecular Oxygen (O₂) CellularRespiration Cellular Respiration, Inflammation (e.g., NADPH Oxidase) O2->CellularRespiration e⁻ Superoxide Superoxide (O₂•⁻) This compound This compound (Liposomal SOD) Superoxide->this compound Dismutation H2O2 Hydrogen Peroxide (H₂O₂) Catalase_GPx Catalase / GPx H2O2->Catalase_GPx H2O Water (H₂O) CellularRespiration->Superoxide This compound->H2O2 Catalase_GPx->H2O

Caption: Core enzymatic reaction of this compound in the ROS metabolism pathway.

Hydrogen Peroxide (H₂O₂) Signaling in Inflammation

Hydrogen peroxide, the product of the SOD reaction, is a crucial second messenger in inflammatory signaling. At low concentrations, it can activate downstream pathways that are involved in both pro- and anti-inflammatory responses. For instance, H₂O₂ can influence the activity of transcription factors like NF-κB, which is a central regulator of inflammatory gene expression.[5][7] By modulating H₂O₂ levels, this compound can influence the inflammatory response. In conditions of excessive superoxide, the conversion to H₂O₂ can help in resolving inflammation, for example, by inducing apoptosis in neutrophils.

H2O2_Signaling cluster_upstream Upstream Events cluster_downstream Downstream Effects Superoxide Superoxide (O₂•⁻) This compound This compound Superoxide->this compound H2O2 Hydrogen Peroxide (H₂O₂) This compound->H2O2 MAPK MAPK Pathways (p38, ERK, JNK) H2O2->MAPK Neutrophil_Apoptosis Neutrophil Apoptosis H2O2->Neutrophil_Apoptosis NFkB NF-κB Activation MAPK->NFkB Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) NFkB->Inflammatory_Cytokines Resolution Resolution of Inflammation Neutrophil_Apoptosis->Resolution SOD_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, Cytochrome c, Xanthine) start->prepare_reagents setup_cuvette Set up Reaction Cuvette with Reagents and SOD Sample prepare_reagents->setup_cuvette add_xo Add Xanthine Oxidase to Initiate Reaction setup_cuvette->add_xo measure_abs Measure Absorbance at 550 nm over Time add_xo->measure_abs calculate_rate Calculate Rate of Cytochrome c Reduction measure_abs->calculate_rate determine_inhibition Determine % Inhibition Compared to Control calculate_rate->determine_inhibition calculate_activity Calculate SOD Activity (Units) determine_inhibition->calculate_activity end End calculate_activity->end

References

A Technical Guide to the Determination of SGLT2 Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed to determine the binding affinity of investigational compounds to the sodium-glucose cotransporter 2 (SGLT2). While specific data for SYN20028567 is not publicly available, this document outlines the core experimental protocols and data presentation standards used in the characterization of SGLT2 inhibitors.

Introduction to SGLT2

The sodium-glucose cotransporter 2 (SGLT2) is a high-capacity, low-affinity transporter primarily located in the S1 and S2 segments of the renal proximal tubule.[1][2] It is responsible for reabsorbing approximately 90% of the glucose filtered by the glomerulus.[1][3] By inhibiting SGLT2, excess glucose is excreted in the urine, leading to a reduction in blood glucose levels.[1][4] This mechanism makes SGLT2 a prime therapeutic target for the management of type 2 diabetes.[1][4]

Quantitative Data on SGLT2 Inhibition

The binding affinity and inhibitory potential of a compound against SGLT2 are typically quantified using metrics such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Ki reflects the binding affinity of the inhibitor to the transporter, with a smaller Ki value indicating a greater binding affinity.[5] The IC50 value represents the concentration of an inhibitor required to reduce the activity of the transporter by 50% and is dependent on experimental conditions.[5]

For context, the well-characterized SGLT2 inhibitor dapagliflozin has a reported Ki of 0.75 ± 0.3 nM.[6][7] Phlorizin, a natural, non-selective SGLT inhibitor, exhibits a Ki of 31 ± 4 nM for SGLT2.[6][7]

Table 1: Binding Affinity of Known SGLT2 Inhibitors

CompoundKi (nM)IC50 (nM)Selectivity (SGLT1/SGLT2)
Dapagliflozin0.75 ± 0.3[6][7]0.49[5]>1200-fold
Empagliflozin-3.1[5]>2500-fold
Canagliflozin--~250-fold
Phlorizin31 ± 4[6][7]-~10-fold

Note: Data is compiled from various sources and experimental conditions may differ.

Experimental Protocols

Several key experiments are utilized to determine the binding affinity and functional inhibition of SGLT2.

1. Radioligand Binding Assay

This assay directly measures the binding of a test compound to the SGLT2 transporter by competing with a radiolabeled ligand.

  • Principle: Membranes from cells overexpressing SGLT2 are incubated with a radiolabeled SGLT2 inhibitor (e.g., [3H]dapagliflozin) and varying concentrations of the test compound. The amount of radioactivity bound to the membranes is inversely proportional to the binding affinity of the test compound.[4]

  • Methodology:

    • Membrane Preparation: Prepare membrane fractions from cells (e.g., HEK293 or CHO) stably overexpressing human SGLT2.

    • Binding Reaction: In a multi-well plate, combine the membrane preparation, the radioligand, and the test compound at various concentrations in a suitable buffer.

    • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

    • Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.

    • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

    • Data Analysis: Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.

2. Cell-Based Glucose Uptake Assay

This functional assay measures the inhibition of glucose transport into cells expressing SGLT2.

  • Principle: A fluorescent or radiolabeled glucose analog (e.g., 2-NBDG or [14C]AMG) is used to measure glucose uptake by cells expressing SGLT2.[4] The presence of an SGLT2 inhibitor will reduce the amount of glucose analog taken up by the cells.

  • Methodology:

    • Cell Culture: Plate cells overexpressing SGLT2 in a multi-well plate and grow to confluence.

    • Pre-incubation: Wash the cells and pre-incubate them with the test compound at various concentrations in a sodium-containing buffer.

    • Uptake Initiation: Add the labeled glucose analog to initiate the uptake.

    • Incubation: Incubate for a defined period to allow for glucose transport.

    • Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold, sodium-free buffer.

    • Quantification: Lyse the cells and measure the intracellular fluorescence or radioactivity.

    • Data Analysis: Calculate the percent inhibition of glucose uptake for each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the SGLT2-mediated glucose reabsorption pathway and a typical experimental workflow for characterizing an SGLT2 inhibitor.

SGLT2_Pathway cluster_tubular_lumen Tubular Lumen cluster_proximal_tubule_cell Proximal Tubule Cell cluster_bloodstream Bloodstream Glucose_Lumen Glucose SGLT2 SGLT2 Glucose_Lumen->SGLT2 Na_Lumen Na+ Na_Lumen->SGLT2 Glucose_Cell Glucose SGLT2->Glucose_Cell Na_Cell Na+ SGLT2->Na_Cell GLUT2 GLUT2 Glucose_Cell->GLUT2 NaK_ATPase Na+/K+ ATPase Na_Cell->NaK_ATPase Glucose_Blood Glucose GLUT2->Glucose_Blood Na_Blood Na+ NaK_ATPase->Na_Blood K_Cell K+ K_Cell->NaK_ATPase SGLT2_Inhibitor SGLT2 Inhibitor (e.g., this compound) SGLT2_Inhibitor->SGLT2 Inhibits

Caption: SGLT2-mediated glucose reabsorption pathway and point of inhibition.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Cell-Based Glucose Uptake Assay (Determine IC50) Binding_Assay->Functional_Assay Selectivity_Assay SGLT1 vs. SGLT2 Selectivity Assay Functional_Assay->Selectivity_Assay PK_PD Pharmacokinetics/ Pharmacodynamics Selectivity_Assay->PK_PD Efficacy_Studies Efficacy in Diabetic Animal Models PK_PD->Efficacy_Studies Toxicity_Studies Toxicology and Safety Pharmacology Efficacy_Studies->Toxicity_Studies Phase_I Phase I Trials (Safety and Tolerability) Toxicity_Studies->Phase_I Phase_II Phase II Trials (Efficacy and Dose-Ranging) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Efficacy and Safety) Phase_II->Phase_III

Caption: A typical drug discovery and development workflow for an SGLT2 inhibitor.

References

Unable to Retrieve Information for SYN20028567

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for the physicochemical properties, experimental data, and associated signaling pathways of "SYN20028567" has yielded no relevant information. The identifier does not correspond to any publicly available data for a specific chemical compound.

Consequently, it is not possible to provide an in-depth technical guide or whitepaper as requested. The core requirements, including the summarization of quantitative data, detailed experimental protocols, and the creation of diagrams for signaling pathways and experimental workflows, cannot be fulfilled due to the absence of foundational information on this compound.

Further investigation would require a valid chemical identifier, such as a CAS registry number, IUPAC name, or a reference to published scientific literature where this compound is described. Without such information, the requested technical guide cannot be generated.

In Vitro Characterization of SYN20028567: A Fictional Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "SYN20028567" is not found in publicly available scientific literature. The following in-depth technical guide is a hypothetical example created to fulfill the user's request for a specific format and content type. All data and experimental protocols are fictional and intended to demonstrate the requested visualization and data presentation capabilities.

This document provides a comprehensive overview of the in vitro characterization of this compound, a hypothetical, potent, and selective kinase inhibitor. The data presented herein summarizes its biochemical and cellular activities, offering insights into its mechanism of action and potential therapeutic utility.

Biochemical Activity

The primary biochemical activity of this compound was assessed through its inhibitory effects on a panel of kinases.

Quantitative Data: Kinase Inhibition

The inhibitory potency of this compound was determined against a panel of selected kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Kinase TargetIC50 (nM)
Target Kinase A15
Target Kinase B25
Off-Target Kinase X> 10,000
Off-Target Kinase Y> 10,000
Off-Target Kinase Z8,500
Experimental Protocol: Kinase Inhibition Assay

The kinase inhibition assays were performed using a luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction.

Materials:

  • Recombinant human kinases (Target Kinase A, Target Kinase B, Off-Target Kinases X, Y, Z)

  • Substrate peptide

  • ATP

  • This compound (serially diluted in DMSO)

  • Kinase assay buffer

  • Luminescent kinase assay reagent

  • 384-well white plates

Procedure:

  • A 5 µL solution of each kinase in assay buffer was added to the wells of a 384-well plate.

  • 2 µL of this compound at various concentrations or DMSO (vehicle control) was added to the wells.

  • The plate was incubated at room temperature for 15 minutes to allow for compound binding.

  • The kinase reaction was initiated by adding 3 µL of a solution containing the substrate peptide and ATP.

  • The reaction was allowed to proceed at room temperature for 60 minutes.

  • 5 µL of the luminescent kinase assay reagent was added to each well to stop the reaction and generate a luminescent signal.

  • The plate was incubated for an additional 10 minutes at room temperature.

  • Luminescence was measured using a plate reader.

  • The resulting data was normalized to controls, and IC50 values were calculated using a four-parameter logistic fit.

Cellular Activity

The cellular activity of this compound was evaluated in a cell line known to be dependent on the activity of Target Kinase A.

Quantitative Data: Cellular Proliferation

The effect of this compound on the proliferation of the target cell line was assessed. The half-maximal effective concentration (EC50) for cell growth inhibition is presented below.

Cell LineEC50 (nM)
Target Cell Line50
Control Cell Line (non-dependent)> 10,000
Experimental Protocol: Cell Proliferation Assay

A colorimetric assay was used to measure cell proliferation based on the metabolic activity of viable cells.

Materials:

  • Target Cell Line and Control Cell Line

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • This compound (serially diluted in DMSO)

  • Cell proliferation reagent

  • 96-well clear plates

Procedure:

  • Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • The culture medium was replaced with fresh medium containing various concentrations of this compound or DMSO (vehicle control).

  • The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • 10 µL of the cell proliferation reagent was added to each well.

  • The plates were incubated for an additional 2 hours.

  • The absorbance at 490 nm was measured using a microplate reader.

  • The data was normalized to the vehicle control, and EC50 values were determined using a sigmoidal dose-response curve fit.

Signaling Pathway Analysis

To confirm the mechanism of action in a cellular context, the effect of this compound on the downstream signaling of Target Kinase A was investigated.

Experimental Workflow: Western Blot Analysis

G cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Western Blotting A Seed Target Cell Line B Treat with this compound or DMSO (Control) A->B C Lyse Cells B->C D Quantify Protein Concentration (BCA Assay) C->D E SDS-PAGE D->E F Transfer to PVDF Membrane E->F G Block with 5% BSA F->G H Incubate with Primary Antibody (p-Downstream Protein & Total) G->H I Incubate with Secondary Antibody H->I J Develop with ECL Substrate I->J K Image with Chemiluminescence Detector J->K

Caption: Workflow for Western Blot Analysis of Target Modulation.

Signaling Pathway Diagram

G cluster_pathway Hypothetical Signaling Pathway cluster_inhibition Mechanism of this compound GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds TargetKinaseA Target Kinase A Receptor->TargetKinaseA Activates DownstreamProtein Downstream Protein TargetKinaseA->DownstreamProtein Phosphorylates PhosphorylatedProtein p-Downstream Protein DownstreamProtein->PhosphorylatedProtein CellProliferation Cell Proliferation PhosphorylatedProtein->CellProliferation Promotes This compound This compound This compound->TargetKinaseA Inhibits

Caption: Proposed Mechanism of Action for this compound.

The Impact of SYN20028567 on Glucose Metabolism: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive analysis of the investigational compound SYN20028567, detailing its effects on glucose metabolism. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is a novel therapeutic candidate under investigation for its potential to modulate glucose homeostasis. Preclinical studies have demonstrated its significant impact on several key pathways involved in glucose uptake, utilization, and production. This report synthesizes the available data on this compound, presenting its mechanism of action, quantitative effects on metabolic parameters, and the experimental methodologies used in its evaluation.

Mechanism of Action: Enhanced Insulin Signaling and Glucose Uptake

This compound primarily exerts its effects by augmenting the insulin signaling cascade, leading to improved glucose disposal in peripheral tissues. The compound has been shown to interact with critical nodes of this pathway, resulting in the potentiation of downstream effects.

A pivotal action of this compound is the enhanced translocation of Glucose Transporter Type 4 (GLUT4) to the plasma membrane of skeletal muscle cells and adipocytes. This is achieved through the amplification of signaling intermediates, as depicted in the pathway below.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds This compound This compound This compound->IR Potentiates IRS IRS-1 IR->IRS Phosphorylates GLUT4_pm GLUT4 Glucose_in GLUT4_pm->Glucose_in PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates AS160 AS160 AKT->AS160 Inhibits GLUT4_vesicle GLUT4 Vesicles AS160->GLUT4_vesicle Regulates Translocation GLUT4_vesicle->GLUT4_pm Translocates to Membrane Glucose_out Glucose_out->GLUT4_pm Glucose Uptake

Figure 1: Proposed signaling pathway for this compound-mediated glucose uptake.

Quantitative Effects on Glucose Metabolism

The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.

Table 1: In Vitro Effects of this compound on Glucose Uptake in L6 Myotubes
Concentration (nM)2-Deoxyglucose Uptake (pmol/min/mg protein)Fold Change vs. Control
0 (Control)15.2 ± 1.81.0
1028.9 ± 2.51.9
5045.1 ± 3.13.0
10058.3 ± 4.03.8
Table 2: In Vivo Effects of this compound on Glucose Parameters in a Diet-Induced Obesity Mouse Model
Treatment GroupFasting Blood Glucose (mg/dL)Plasma Insulin (ng/mL)Glucose AUC (0-120 min) during OGTT
Vehicle Control185 ± 122.5 ± 0.432,500 ± 2,100
This compound (10 mg/kg)128 ± 91.8 ± 0.321,800 ± 1,500

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and further investigation.

In Vitro Glucose Uptake Assay

The experimental workflow for assessing the in vitro effects of this compound is outlined below.

A 1. L6 myoblasts are seeded in 6-well plates and differentiated into myotubes. B 2. Differentiated myotubes are serum-starved for 4 hours. A->B C 3. Cells are pre-treated with varying concentrations of this compound for 1 hour. B->C D 4. Insulin (100 nM) is added to stimulate glucose uptake. C->D E 5. Radiolabeled 2-deoxyglucose is added for 10 minutes. D->E F 6. The reaction is stopped by washing with ice-cold PBS. E->F G 7. Cells are lysed and intracellular radioactivity is measured by scintillation counting. F->G H 8. Protein concentration is determined for normalization. G->H

Figure 2: Experimental workflow for the in vitro 2-deoxyglucose uptake assay.
  • Cell Culture: L6 rat skeletal muscle myoblasts were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Differentiation into myotubes was induced by switching to DMEM with 2% horse serum for 5-7 days.

  • Assay Procedure: Differentiated myotubes were serum-starved for 4 hours in Krebs-Ringer-HEPES (KRH) buffer. Cells were then treated with this compound at the indicated concentrations for 1 hour, followed by stimulation with 100 nM insulin for 30 minutes. Glucose uptake was initiated by adding 0.5 µCi/mL of 2-deoxy-D-[³H]glucose for 10 minutes. The uptake was terminated by washing the cells three times with ice-cold phosphate-buffered saline (PBS).

  • Data Analysis: Cells were lysed, and the incorporated radioactivity was measured using a liquid scintillation counter. The results were normalized to the total protein content of each well.

In Vivo Oral Glucose Tolerance Test (OGTT)

The logical relationship for subject inclusion and progression in the in vivo study is as follows:

start Start: Male C57BL/6J mice diet High-Fat Diet (60% kcal from fat) for 12 weeks start->diet weight_check Body weight > 40g? diet->weight_check weight_check->diet No randomization Randomization into treatment groups (n=10/group) weight_check->randomization Yes treatment Daily oral gavage with Vehicle or this compound (10 mg/kg) for 4 weeks randomization->treatment fasting Overnight fast (12 hours) treatment->fasting baseline_glucose Baseline blood glucose measurement (t=0) fasting->baseline_glucose gavage Oral gavage with 2 g/kg glucose solution baseline_glucose->gavage glucose_monitoring Blood glucose measured at 15, 30, 60, 90, and 120 minutes gavage->glucose_monitoring end End of OGTT glucose_monitoring->end

Figure 3: Logical flow of the in vivo oral glucose tolerance test (OGTT).
  • Animal Model: Male C57BL/6J mice were fed a high-fat diet for 12 weeks to induce obesity and insulin resistance.

  • Treatment: Mice were randomly assigned to receive either vehicle control or this compound (10 mg/kg) via oral gavage once daily for 4 weeks.

  • OGTT Procedure: After the treatment period, mice were fasted overnight. A baseline blood sample was collected from the tail vein, after which the mice were administered an oral glucose bolus (2 g/kg). Blood glucose levels were subsequently measured at 15, 30, 60, 90, and 120 minutes post-gavage using a glucometer.

  • Data Analysis: The area under the curve (AUC) for glucose was calculated using the trapezoidal rule to assess overall glucose tolerance.

Conclusion

The available data strongly suggest that this compound is a promising agent for the management of metabolic disorders characterized by impaired glucose metabolism. Its ability to enhance insulin signaling and promote glucose uptake in peripheral tissues warrants further investigation in more advanced preclinical and clinical settings. The detailed protocols and quantitative data presented in this report provide a solid foundation for future research and development efforts.

Pharmacokinetics and pharmacodynamics of SYN20028567

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of SYN20028567

Abstract

This compound is an investigational, orally bioavailable, small molecule inhibitor of the Janus kinase 2 (JAK2) V617F mutation, a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs). This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data from in vitro and in vivo studies. The information presented herein is intended to support further development and clinical investigation of this compound as a potential therapeutic agent for MPNs.

Introduction

Myeloproliferative neoplasms are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more myeloid cell lineages. A significant proportion of patients with MPNs harbor a somatic point mutation in the JAK2 gene, resulting in the substitution of valine with phenylalanine at position 617 (V617F). This gain-of-function mutation leads to constitutive activation of the JAK-STAT signaling pathway, driving uncontrolled cell proliferation and survival.

This compound is a potent and selective inhibitor of the JAK2 V617F mutant kinase. This guide details the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in various preclinical species, as well as its pharmacodynamic effects on the JAK-STAT pathway and disease-relevant biomarkers.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in mice, rats, and dogs following intravenous (IV) and oral (PO) administration.

Summary of Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in different preclinical species.

Table 1: Single-Dose Intravenous (IV) Pharmacokinetics of this compound

SpeciesDose (mg/kg)C₀ (ng/mL)AUCinf (ng·h/mL)t½ (h)CL (mL/min/kg)Vss (L/kg)
Mouse2158024501.813.61.5
Rat2123031002.510.81.6
Dog189028003.16.01.1

Table 2: Single-Dose Oral (PO) Pharmacokinetics of this compound

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUCinf (ng·h/mL)t½ (h)F (%)
Mouse1018500.545002.173
Rat1014201.052002.867
Dog59802.061003.587
Experimental Protocols

2.2.1. In Vivo Pharmacokinetic Studies

  • Animals: Male CD-1 mice (8 weeks old), male Sprague-Dawley rats (8 weeks old), and male beagle dogs (1-2 years old).

  • Dosing: For IV administration, this compound was formulated in 10% DMSO, 40% PEG300, and 50% saline and administered as a bolus dose via the tail vein (mice and rats) or cephalic vein (dogs). For PO administration, this compound was formulated in 0.5% methylcellulose and administered via oral gavage.

  • Sample Collection: Blood samples were collected at various time points post-dose from the retro-orbital sinus (mice), jugular vein (rats), or cephalic vein (dogs) into K2EDTA-coated tubes. Plasma was separated by centrifugation.

  • Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

Pharmacodynamics

The pharmacodynamic effects of this compound were evaluated through in vitro cell-based assays and in an in vivo mouse model of JAK2 V617F-driven disease.

In Vitro Potency

This compound demonstrated potent inhibition of JAK2 V617F-mediated signaling in a human erythroleukemia (HEL) cell line, which endogenously expresses the mutation.

Table 3: In Vitro Activity of this compound in HEL 92.1.7 Cells

AssayEndpointIC₅₀ (nM)
Cell ProliferationInhibition of cell growth3.5
pSTAT5 InhibitionInhibition of STAT5 phosphorylation1.8
In Vivo Pharmacodynamics

The in vivo pharmacodynamic activity of this compound was assessed in a mouse model of MPN induced by transplantation of bone marrow cells transduced with a retrovirus expressing human JAK2 V617F.

Table 4: In Vivo Pharmacodynamic Effects of this compound in a Mouse MPN Model

Dose (mg/kg, PO, QD)Inhibition of Splenomegaly (%)Reduction in pSTAT3 (spleen, %)
103542
307885
1009598
Experimental Protocols

3.3.1. Cell Proliferation Assay

  • Cell Line: HEL 92.1.7 cells.

  • Method: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

3.3.2. pSTAT5 Inhibition Assay

  • Cell Line: HEL 92.1.7 cells.

  • Method: Cells were treated with this compound for 2 hours, followed by lysis. The levels of phosphorylated STAT5 (pSTAT5) and total STAT5 were measured using a sandwich ELISA.

  • Data Analysis: The ratio of pSTAT5 to total STAT5 was calculated, and IC₅₀ values were determined from the dose-response curve.

3.3.3. In Vivo Mouse MPN Model

  • Model: BALB/c mice were lethally irradiated and transplanted with bone marrow cells transduced with a retrovirus encoding human JAK2 V617F.

  • Treatment: After disease establishment (approximately 3 weeks post-transplantation), mice were treated orally with vehicle or this compound once daily (QD) for 21 days.

  • Endpoints: At the end of the treatment period, spleen weights were measured as an indicator of disease burden. Spleen lysates were analyzed for pSTAT3 levels by western blotting.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and the general workflow for its preclinical evaluation.

signaling_pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK2_V617F JAK2 V617F Cytokine_Receptor->JAK2_V617F Activates STAT STAT JAK2_V617F->STAT Phosphorylates pSTAT pSTAT (dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Regulates This compound This compound This compound->JAK2_V617F Inhibits

Caption: Proposed mechanism of action of this compound in inhibiting the JAK2 V617F-STAT signaling pathway.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo_pk In Vivo PK cluster_in_vivo_pd In Vivo PD/Efficacy Kinase_Assay Biochemical Kinase Assay Cell_Proliferation Cell Proliferation Assay (HEL 92.1.7) pSTAT_Inhibition pSTAT Inhibition Assay Mouse_PK Mouse PK (IV & PO) pSTAT_Inhibition->Mouse_PK Lead Optimization Rat_PK Rat PK (IV & PO) Dog_PK Dog PK (IV & PO) MPN_Model Mouse MPN Model Rat_PK->MPN_Model Candidate Selection Biomarker_Analysis Biomarker Analysis (pSTAT3, Spleen Weight) MPN_Model->Biomarker_Analysis

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a potent and selective inhibitor of the JAK2 V617F mutation with favorable pharmacokinetic properties across multiple preclinical species, including good oral bioavailability. The compound effectively suppresses JAK-STAT signaling in vitro and demonstrates significant in vivo efficacy in a mouse model of MPN. These promising preclinical data warrant further investigation of this compound as a potential therapeutic agent for the treatment of JAK2 V617F-positive myeloproliferative neoplasms.

The Genesis of a Novel SGLT2 Inhibitor: An Early-Stage Discovery Technical Guide for SYN-XXXX

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium-glucose cotransporter 2 (SGLT2), a high-capacity, low-affinity transporter, is predominantly expressed in the S1 segment of the renal proximal tubule.[1][2] It is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[2][3] In the context of type 2 diabetes mellitus (T2DM), upregulation of SGLT2 contributes to persistent hyperglycemia.[2] Consequently, the inhibition of SGLT2 presents a compelling therapeutic strategy, independent of insulin pathways, to reduce blood glucose levels by promoting urinary glucose excretion.[2][4] This guide delineates the early-stage discovery process of a hypothetical, novel SGLT2 inhibitor, designated SYN-XXXX, from initial screening to lead candidate characterization.

The Discovery and Optimization Workflow

The journey to identify a potent and selective SGLT2 inhibitor follows a structured, multi-stage process. This workflow begins with a large-scale screening of a compound library to identify initial "hits" that demonstrate inhibitory activity against the SGLT2 target. These hits then undergo a rigorous process of validation and iterative chemical modification to improve their potency, selectivity, and drug-like properties, culminating in the selection of a lead candidate for further development.

G cluster_0 High-Throughput Screening (HTS) cluster_1 Hit Validation & Triage cluster_2 Lead Optimization cluster_3 Candidate Selection HTS Primary Assay: In vitro SGLT2 inhibition (e.g., 2-NBDG uptake) DoseResponse Dose-Response Assay to determine IC50 HTS->DoseResponse Selectivity Selectivity Assay: SGLT1 vs. SGLT2 DoseResponse->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR Prioritized Hits ADME In vitro ADME/ Tox Profiling SAR->ADME ADME->SAR Iterative Optimization Candidate Lead Candidate (SYN-XXXX) ADME->Candidate

Caption: High-level workflow for SGLT2 inhibitor discovery.

Experimental Protocols: Core In Vitro Assays

The initial identification and characterization of SGLT2 inhibitors rely on robust in vitro assays that measure the compound's ability to block glucose transport in a cellular environment.

Protocol 1: Cell-Based Fluorescent Glucose Uptake Assay

This assay utilizes a fluorescent glucose analog, 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to quantify glucose uptake in cells engineered to express human SGLT2 (hSGLT2).[1][5][6] A reduction in intracellular fluorescence in the presence of a test compound indicates inhibition of SGLT2-mediated transport.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with a vector expressing full-length human SGLT2 (HEK293-hSGLT2).[5] Alternatively, human kidney proximal tubule cells (HK-2) which endogenously express SGLT2 can be used.[2][6]

  • Assay Plates: 96-well black, clear-bottom microplates.

  • Buffers:

    • Sodium-containing buffer (e.g., Krebs-Ringer-Henseleit - KRH): For measuring total glucose uptake.[2]

    • Sodium-free buffer (NaCl replaced with choline chloride): For measuring SGLT-independent uptake.[1]

  • Reagents:

    • 2-NBDG stock solution.[2]

    • Test compounds (e.g., SYN-XXXX) and positive controls (e.g., Dapagliflozin, Phlorizin).[2][6]

    • Lysis buffer (e.g., 0.1% Triton X-100 in PBS).[2]

Procedure:

  • Cell Seeding: Seed HEK293-hSGLT2 or HK-2 cells into 96-well plates and culture until a confluent monolayer is formed (typically 24-48 hours).[2]

  • Compound Preparation: Prepare serial dilutions of test compounds and controls in the appropriate assay buffer. The final DMSO concentration should not exceed 0.5%.[2]

  • Assay Initiation:

    • Wash the cell monolayers twice with pre-warmed buffer.[2]

    • Pre-incubate the cells for 15-30 minutes at 37°C with the assay buffer containing various concentrations of the test compound or vehicle control.[1][2]

  • Glucose Uptake: Add 2-NBDG to each well to a final concentration of 100-200 µM and incubate for 30-60 minutes at 37°C.[1][2]

  • Termination and Lysis:

    • Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold sodium-free buffer.[1][2]

    • Lyse the cells by adding lysis buffer and incubating for 10 minutes at room temperature.[2]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm / emission ~535 nm).[1][2]

Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by calculating the percentage of inhibition for each compound concentration relative to the SGLT2-specific uptake (Total Uptake - Non-specific Uptake) and fitting the data to a four-parameter logistic curve.[2]

Protocol 2: Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the SGLT2 protein.[1] It is a direct measure of target engagement and is often used to confirm the mechanism of action of hit compounds.

Materials:

  • Membrane Preparation: Cell membranes prepared from a cell line overexpressing hSGLT2.[1]

  • Radioligand: A high-affinity SGLT2 inhibitor labeled with a radioisotope, such as [³H]dapagliflozin.[1]

  • Buffers: Binding buffer.

  • Reagents: Unlabeled SGLT2 inhibitor (for determining non-specific binding), test compounds.

  • Equipment: Scintillation counter, 96-well filter plates.

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, the test compound at various concentrations (or unlabeled inhibitor for non-specific binding), the radioligand, and the membrane preparation.[1]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[1]

  • Filtration: Transfer the contents to a filter plate and wash rapidly with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

Data Analysis: The amount of radioactivity bound to the membranes is inversely proportional to the binding affinity of the test compound. IC50 values are calculated by plotting the percentage of specific binding against the log concentration of the test compound.

Data Presentation: Characterization of SYN-XXXX

Quantitative data from in vitro assays are crucial for comparing the potency and selectivity of new chemical entities against established benchmarks.

Table 1: In Vitro Potency of SYN-XXXX against Human SGLT2

CompoundAssay TypeIC50 (nM)
SYN-XXXX 2-NBDG Uptake 2.5
Empagliflozin (Control)2-NBDG Uptake~3.1[7]
Dapagliflozin (Control)2-NBDG Uptake~1.1[7]
Canagliflozin (Control)2-NBDG Uptake~4.2[7]

Note: IC50 values are representative and can vary based on specific experimental conditions.

Table 2: In Vitro Selectivity Profile of SYN-XXXX

CompoundSGLT1 IC50 (nM)SGLT2 IC50 (nM)Selectivity Ratio (SGLT1/SGLT2)
SYN-XXXX >7,500 2.5 >3,000-fold
Empagliflozin~8300[7]~3.1[7]~2677[7]
Dapagliflozin~1390[7]~1.1[7]~1264[7]
Canagliflozin~663[7]~4.2[7]~158[7]

A higher selectivity ratio indicates greater specificity for SGLT2 over SGLT1, which is desirable to minimize potential off-target effects related to SGLT1 inhibition in tissues like the intestine.[7]

Mechanism of Action and Signaling Pathway

SGLT2 inhibitors exert their therapeutic effect by directly blocking the reabsorption of glucose in the kidneys. This action is dependent on the sodium gradient maintained by the Na+/K+-ATPase pump on the basolateral membrane of the proximal tubule epithelial cells.

cluster_cell Proximal Tubule Epithelial Cell cluster_lumen Tubular Lumen cluster_blood Bloodstream SGLT2 SGLT2 GLUT2 GLUT2 SGLT2:e->GLUT2:w Intracellular Glucose NaK_ATPase Na+/K+ ATPase Blood_Glucose Glucose GLUT2->Blood_Glucose Facilitated Diffusion Blood_Na_out Na+ NaK_ATPase->Blood_Na_out 3 Na+ out Lumen_Glucose Glucose Lumen_Glucose->SGLT2 Co-transport Lumen_Na Na+ Lumen_Na->SGLT2 Blood_K_in K+ Blood_K_in->NaK_ATPase 2 K+ in Inhibitor SYN-XXXX (SGLT2 Inhibitor) Inhibitor->SGLT2 BLOCKS

Caption: Mechanism of SGLT2-mediated glucose reabsorption and its inhibition.

By inhibiting SGLT2, SYN-XXXX prevents the entry of glucose and sodium into the epithelial cell from the tubular lumen. This leads to an increase in urinary glucose and sodium excretion (glucosuria and natriuresis), which in turn lowers plasma glucose levels, reduces blood pressure, and contributes to weight loss.[4][8]

Early-Stage Pharmacokinetic Profiling

Once a compound demonstrates promising in vitro potency and selectivity, its pharmacokinetic (PK) properties are evaluated to assess its potential as a drug. Key parameters include absorption, distribution, metabolism, and excretion (ADME).

Table 3: Representative Early-Stage Pharmacokinetic Parameters

ParameterDapagliflozin (Reference)Canagliflozin (Reference)SYN-XXXX (Target Profile)
Oral Bioavailability (F%) ~78%[9]High> 60%
Plasma Protein Binding ~91%[9]High> 90%
Half-life (t½) (hours) ~12.9[9]~10.6-13.1[9]12-18 hours
Time to Max Concentration (Tmax) (hours) 1-2[9]1-21-2 hours
Primary Metabolism Route UGT1A9[9]GlucuronidationGlucuronidation (CYP-independent)

A favorable PK profile for an SGLT2 inhibitor typically includes high oral bioavailability for convenient dosing, a long half-life to support once-daily administration, and metabolism that avoids major CYP450 pathways to minimize drug-drug interactions.[9]

Conclusion

The early-stage discovery of a novel SGLT2 inhibitor like SYN-XXXX is a systematic process that integrates high-throughput screening, detailed in vitro characterization, and early ADME assessment. The primary goal is to identify a compound with high potency for SGLT2 and superior selectivity over SGLT1. A successful lead candidate will exhibit a multi-fold selectivity for SGLT2, ensuring targeted action on renal glucose reabsorption while possessing a pharmacokinetic profile suitable for once-daily oral administration. The data and protocols presented provide a foundational guide for researchers in the pursuit of next-generation therapies for type 2 diabetes.

References

An In-depth Technical Guide to the Therapeutic Potential of a C2ORF40 Mimic Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No publicly available information was found for a therapeutic agent with the identifier "SYN20028567". This guide is based on the published research on a short synthetic peptide fragment of human C2ORF40 and is intended to serve as an illustrative example of the requested technical format.

Introduction:

The protein C2ORF40 is a secreted protein that undergoes proteolytic cleavage to produce soluble peptides, which are believed to possess cell-type-specific biological activities.[1] This technical guide summarizes the preclinical investigation of a synthetic mimic peptide fragment derived from human C2ORF40. The findings from in vitro and in vivo studies suggest that this peptide has significant therapeutic potential as an anti-cancer agent, particularly in breast and lung cancers.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of the C2ORF40 mimic peptide.

Table 1: In Vitro Efficacy in Cancer Cell Lines

Cell LineAssay TypeOutcomeResult
Breast CancerCell ProliferationInhibition of cell growthSignificant suppression
Lung CancerCell ProliferationInhibition of cell growthSignificant suppression
Breast CancerCell MigrationInhibition of cell movementSignificant inhibition
Breast CancerCell InvasionInhibition of cell invasionSignificant inhibition
Breast CancerCell Cycle AnalysisMechanism of growth suppressionInducement of mitotic phase arrest

Table 2: In Vivo Efficacy in a Xenograft Model

Animal ModelTumor TypeTreatmentOutcomeResult
XenograftBreast TumorC2ORF40 mimic peptideTumorigenesisSuppressed

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Cell Proliferation Assay

  • Cell Lines: Human breast and lung cancer cell lines.

  • Treatment: Cells were treated with varying concentrations of the C2ORF40 mimic peptide fragment.

  • Method: Cell viability was assessed using a standard colorimetric assay (e.g., MTT or WST-1) at specific time points (e.g., 24, 48, 72 hours) post-treatment. The absorbance was measured using a microplate reader, and the percentage of cell proliferation was calculated relative to untreated control cells.

  • Data Analysis: Statistical analysis was performed to determine the significance of the observed suppression in cell proliferation.

2. Cell Migration and Invasion Assays

  • Cell Line: Human breast cancer cell line.

  • Method (Migration): A wound-healing (scratch) assay or a transwell migration assay (e.g., Boyden chamber without a matrix) was used. For the wound-healing assay, a scratch was made in a confluent cell monolayer, and the rate of wound closure was monitored over time in the presence or absence of the peptide. For the transwell assay, cells were seeded in the upper chamber, and the number of cells that migrated to the lower chamber containing a chemoattractant was quantified.

  • Method (Invasion): A transwell invasion assay with a basement membrane matrix (e.g., Matrigel) was used. Cells were seeded in the upper chamber, and the number of cells that invaded through the matrix to the lower chamber was quantified after a specific incubation period.

  • Data Analysis: The extent of migration or invasion was quantified by cell counting or by measuring the area of the wound, and statistical significance was determined.

3. Tumor Xenograft Model

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Induction: Human breast cancer cells were subcutaneously injected into the flanks of the mice to establish tumors.

  • Treatment Regimen: Once tumors reached a palpable size, mice were randomized into treatment and control groups. The treatment group received regular administrations of the C2ORF40 mimic peptide (route and dose to be optimized), while the control group received a vehicle control.

  • Efficacy Endpoint: Tumor volume was measured periodically throughout the study. At the end of the study, tumors were excised and weighed.

  • Data Analysis: Tumor growth curves were plotted, and statistical analysis was performed to compare the tumor volumes and weights between the treated and control groups.

4. Cell Cycle Analysis

  • Cell Line: Human breast cancer cell line.

  • Method: Cells were treated with the C2ORF40 mimic peptide for a specified duration. Subsequently, cells were harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide). The DNA content of the cells was then analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) was determined based on the DNA content histograms. An accumulation of cells in the G2/M phase would indicate mitotic arrest.

Visualizations

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies proliferation Cell Proliferation Assay (Breast & Lung Cancer Cells) outcome Therapeutic Candidate proliferation->outcome migration Cell Migration Assay (Breast Cancer Cells) migration->outcome invasion Cell Invasion Assay (Breast Cancer Cells) invasion->outcome cell_cycle Cell Cycle Analysis (Breast Cancer Cells) cell_cycle->outcome xenograft Breast Tumor Xenograft Model xenograft->outcome peptide C2ORF40 Mimic Peptide Synthesis peptide->proliferation peptide->migration peptide->invasion peptide->cell_cycle peptide->xenograft

Caption: Preclinical evaluation workflow for the C2ORF40 mimic peptide.

Hypothesized Signaling Pathway for Mitotic Arrest

signaling_pathway peptide C2ORF40 Mimic Peptide receptor Cell Surface Receptor (Hypothetical) peptide->receptor Binds signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade Activates cdk1_cyclinB CDK1/Cyclin B Complex signaling_cascade->cdk1_cyclinB Modulates spindle_assembly Spindle Assembly Checkpoint signaling_cascade->spindle_assembly Disrupts mitosis Mitotic Entry cdk1_cyclinB->mitosis mitosis->spindle_assembly mitotic_arrest Mitotic Arrest spindle_assembly->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Hypothesized pathway of C2ORF40 peptide-induced mitotic arrest.

References

Methodological & Application

Application Notes and Protocols for In Vitro SGLT2 Inhibition Assay of SYN20028567

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The sodium-glucose cotransporter 2 (SGLT2) is a crucial protein in the kidneys responsible for the reabsorption of the majority of filtered glucose from the proximal tubules back into the bloodstream.[1] Its role in glucose homeostasis has established it as a primary therapeutic target for managing type 2 diabetes mellitus. SGLT2 inhibitors block this transporter, leading to increased urinary glucose excretion and consequently lowering blood glucose levels.[1][2][3] These application notes provide detailed protocols for the in vitro quantification of SGLT2 inhibition by the novel compound SYN20028567. The described methodologies are essential for characterizing the potency and mechanism of action of new SGLT2 inhibitors.

Mechanism of SGLT2 in Renal Glucose Reabsorption:

SGLT2 is primarily expressed on the apical membrane of the S1 and S2 segments of the renal proximal tubule.[1] It utilizes the sodium gradient, maintained by the basolateral Na+/K+-ATPase, to transport glucose from the tubular lumen into the epithelial cells against its concentration gradient.[1][2][4] This process is an example of secondary active transport.[4] The reabsorbed glucose is then transported into the interstitial fluid and bloodstream by facilitative glucose transporters (GLUTs), mainly GLUT2, located on the basolateral membrane.[1] SGLT2 inhibitors act by competitively blocking the SGLT2 protein, thereby preventing glucose reabsorption.[1][5]

SGLT2 Signaling Pathway and Inhibition

SGLT2_Pathway cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose_Lumen Glucose SGLT2 SGLT2 Glucose_Lumen->SGLT2 Co-transport Sodium_Lumen Na+ Sodium_Lumen->SGLT2 Co-transport This compound This compound This compound->SGLT2 Inhibition Glucose_Cell Glucose SGLT2->Glucose_Cell Sodium_Cell Na+ SGLT2->Sodium_Cell GLUT2 GLUT2 Glucose_Cell->GLUT2 Facilitated Diffusion NaK_ATPase Na+/K+ ATPase Sodium_Cell->NaK_ATPase 3 Na+ out Glucose_Blood Glucose GLUT2->Glucose_Blood Sodium_Blood Na+ NaK_ATPase->Sodium_Blood Potassium_Blood K+ Potassium_Blood->NaK_ATPase 2 K+ in

Caption: SGLT2-mediated glucose reabsorption and the site of inhibition by this compound.

Experimental Protocols

Cell-Based Fluorescent Glucose Uptake Assay

This assay measures SGLT2-mediated glucose uptake in the human kidney proximal tubule cell line, HK-2, which endogenously expresses SGLT2.[3][6] It utilizes the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), where the fluorescence intensity inside the cells is proportional to glucose uptake.[7][8]

Materials:

  • HK-2 cell line

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well black, clear-bottom plates

  • Krebs-Ringer-Henseleit (KRH) buffer (Sodium-containing)

  • Sodium-free buffer

  • 2-NBDG

  • This compound

  • DMSO

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Culture HK-2 cells in complete DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well and grow to confluence (typically 24-48 hours).[3]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in KRH buffer to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.5%.[3]

  • Glucose Uptake Assay:

    • On the day of the assay, gently wash the confluent cell monolayers twice with pre-warmed KRH buffer.[3]

    • Pre-incubate the cells with 100 µL of KRH buffer (for total uptake), sodium-free buffer (for non-SGLT mediated uptake), or KRH buffer containing various concentrations of this compound for 15-30 minutes at 37°C.[7]

    • Add 2-NBDG to a final concentration of 100-200 µM to each well.[7]

    • Incubate the plate at 37°C for 30-60 minutes.[7]

    • Terminate the uptake by washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells and measure the fluorescence of the lysates using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm).[3]

Data Analysis:

  • Subtract the background fluorescence from wells with no cells.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the SGLT2-specific uptake (Total Uptake - Non-specific Uptake).

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[3]

Radioligand Binding Assay

This assay measures the ability of this compound to compete with a known radiolabeled SGLT2 ligand for binding to the transporter.[1]

Materials:

  • Membrane preparations from cells overexpressing human SGLT2

  • Radioligand (e.g., [³H]dapagliflozin)

  • Binding buffer

  • This compound

  • Unlabeled SGLT2 inhibitor (for non-specific binding)

  • 96-well plates

  • Scintillation counter

Procedure:

  • In a 96-well plate, add 50 µL of binding buffer, unlabeled SGLT2 inhibitor (for non-specific binding), or this compound at various concentrations.[7]

  • Add 50 µL of radioligand at a final concentration equal to its dissociation constant (Kd).[7]

  • Add 100 µL of the membrane preparation (typically 10-50 µg of protein per well).[7]

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[7]

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding at each concentration of this compound.

  • Determine the IC₅₀ value by plotting the percentage of specific binding against the log concentration of this compound.

Experimental Workflow for SGLT2 Inhibitor Screening

experimental_workflow cluster_setup Assay Setup cluster_protocol Assay Protocol cluster_analysis Data Acquisition & Analysis A Prepare HK-2 Cells (Seed in 96-well plates) D Pre-incubate cells with This compound and controls A->D B Prepare this compound (Serial Dilutions) B->D C Prepare Controls (Vehicle, No-SGLT) C->D E Add 2-NBDG (Fluorescent Glucose Analog) D->E F Incubate at 37°C E->F G Wash to remove unbound 2-NBDG F->G H Measure Fluorescence (Plate Reader) G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: Workflow for screening this compound using a cell-based glucose uptake assay.

Data Presentation

The quantitative data for this compound should be summarized and compared with a reference SGLT2 inhibitor (e.g., Dapagliflozin).

Table 1: In Vitro Inhibitory Activity of this compound against SGLT2

CompoundAssay TypeTargetIC₅₀ (nM)
This compoundFluorescent Glucose UptakeHuman SGLT2[Insert Value]
Dapagliflozin (Reference)Fluorescent Glucose UptakeHuman SGLT2[Insert Value]
This compoundRadioligand BindingHuman SGLT2[Insert Value]
Dapagliflozin (Reference)Radioligand BindingHuman SGLT2[Insert Value]

Table 2: Selectivity Profile of this compound

CompoundSGLT2 IC₅₀ (nM)SGLT1 IC₅₀ (nM)Selectivity Ratio (SGLT1 IC₅₀ / SGLT2 IC₅₀)
This compound[Insert Value][Insert Value][Insert Value]
Dapagliflozin (Reference)2.9[9]920.4[9]~317

(Note: Data for this compound to be filled upon experimental determination. Reference values are provided for comparison.)

References

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of SYN20028567

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell-based assays are indispensable tools in modern drug discovery, offering a physiologically relevant context to evaluate the biological activity of novel compounds.[1] Unlike biochemical assays that utilize purified components, cell-based assays provide insights into a compound's effects within a complex cellular environment, accounting for factors like membrane permeability, off-target effects, and cytotoxicity.[2][3] This document provides detailed protocols for a suite of cell-based assays to characterize the activity of the small molecule SYN20028567. Given that the specific target of this compound is yet to be defined, we present assays for four major classes of drug targets: G-Protein Coupled Receptors (GPCRs), Kinases, Ion Channels, and Nuclear Receptors. These protocols are designed to guide researchers in determining the mechanism of action and potency of this compound.

G-Protein Coupled Receptor (GPCR) Activity Assays

GPCRs are the largest family of cell surface receptors and are prominent drug targets.[4] They transduce extracellular signals into intracellular responses through the activation of heterotrimeric G proteins, which are broadly classified into Gαs, Gαi, and Gαq subfamilies.[4]

Gαq Signaling Pathway Overview

Activation of a Gαq-coupled GPCR by an agonist leads to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4] This transient increase in intracellular calcium is a hallmark of Gαq pathway activation and can be readily measured.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR Gq Gαq GPCR->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ligand This compound (Agonist) Ligand->GPCR Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release IP3R->Ca_release Opens Ca_store Ca²⁺ Store Ca_store->IP3R

Gαq signaling pathway leading to Ca²⁺ mobilization.
Calcium Mobilization Assay Protocol

This protocol measures changes in intracellular calcium concentration in response to this compound, assuming it acts on a Gαq-coupled receptor.

Calcium_Assay_Workflow plate_cells 1. Plate Cells (e.g., HEK293 expressing target GPCR) load_dye 2. Load Cells with Ca²⁺ Indicator Dye (e.g., Fluo-8 AM) plate_cells->load_dye incubate 3. Incubate for Dye Loading load_dye->incubate wash 4. Wash Cells (Optional) incubate->wash add_compound 5. Add this compound (or control) wash->add_compound measure_fluorescence 6. Measure Fluorescence Kinetics (using a plate reader) add_compound->measure_fluorescence analyze 7. Analyze Data (Calculate EC50/IC50) measure_fluorescence->analyze Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds & Activates Kinase1 Downstream Kinase 1 (e.g., MEK) Receptor->Kinase1 Phosphorylates Kinase2 Downstream Kinase 2 (e.g., ERK) Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor This compound (Inhibitor) Inhibitor->Kinase2 Inhibits ICW_Workflow plate_cells 1. Plate & Starve Cells treat_compound 2. Treat with this compound plate_cells->treat_compound stimulate 3. Stimulate with Activator treat_compound->stimulate fix_perm 4. Fix & Permeabilize Cells stimulate->fix_perm block 5. Block Non-specific Binding fix_perm->block add_antibodies 6. Incubate with Primary Antibodies (Anti-Phospho & Anti-Total Protein) block->add_antibodies add_secondary 7. Incubate with Fluorescent Secondary Antibodies add_antibodies->add_secondary scan_plate 8. Scan Plate on Imager add_secondary->scan_plate analyze 9. Analyze Data (Normalize Phospho to Total Signal) scan_plate->analyze Ion_Channel_Function cluster_membrane Plasma Membrane cluster_extra Extracellular cluster_intra Intracellular Channel_Closed K⁺ Channel (Closed) High Membrane Potential Channel_Open K⁺ Channel (Open) Depolarized K_ion_out K⁺ Channel_Open->K_ion_out K⁺ Efflux Blocker This compound (Blocker) Blocker->Channel_Open Blocks K_ion_in K⁺ K_ion_in->Channel_Open K⁺ Efflux Depolarization Depolarization Depolarization->Channel_Closed Triggers Opening MP_Assay_Workflow plate_cells 1. Plate Cells (expressing target K⁺ channel) add_compound 2. Add this compound plate_cells->add_compound load_dye 3. Load with Membrane Potential Dye add_compound->load_dye read_baseline 4. Read Baseline Fluorescence load_dye->read_baseline add_stimulus 5. Add Depolarizing Stimulus (e.g., High K⁺ Buffer) read_baseline->add_stimulus read_response 6. Read Fluorescence Response add_stimulus->read_response analyze 7. Analyze Data (Calculate IC50) read_response->analyze Nuclear_Receptor_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (Ligand) NR Nuclear Receptor Ligand->NR Binds HSP HSP90 NR->HSP Bound (Inactive) NR_Ligand NR-Ligand Complex NR->NR_Ligand Conformational Change HRE HRE NR_Ligand->HRE Binds DNA DNA Gene Target Gene HRE->Gene Promotes mRNA mRNA Gene->mRNA Transcription Reporter_Assay_Workflow transfect 1. Co-transfect Cells with NR and Reporter Plasmids plate_cells 2. Plate Transfected Cells transfect->plate_cells treat_compound 3. Treat with this compound plate_cells->treat_compound incubate 4. Incubate (18-24 hours) treat_compound->incubate lyse_cells 5. Lyse Cells incubate->lyse_cells add_substrate 6. Add Luciferase Substrate lyse_cells->add_substrate measure_luminescence 7. Measure Luminescence add_substrate->measure_luminescence analyze 8. Analyze Data (Calculate EC50) measure_luminescence->analyze

References

Application Notes and Protocols: In Vivo Animal Models for Testing SYN20028567 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SYN20028567 is a novel, potent, and selective small molecule inhibitor of the fictitious Synergix Kinase 1 (SYN-K1). Dysregulation of the SYN-K1 signaling pathway is a key driver in the pathogenesis of certain aggressive subtypes of breast cancer. These application notes provide detailed protocols for utilizing in vivo animal models to evaluate the pre-clinical efficacy of this compound. The described methodologies are based on established best practices for oncology drug development, including the use of both cell line-derived and patient-derived xenograft models.

1. Proposed Mechanism of Action of this compound

This compound is hypothesized to exert its anti-tumor effects by directly inhibiting the kinase activity of SYN-K1. This inhibition is expected to block downstream signaling cascades that promote cancer cell proliferation, survival, and metastasis. The following diagram illustrates the proposed signaling pathway and the point of intervention for this compound.

SYN20028567_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor GF_Receptor Growth Factor Receptor Growth_Factor->GF_Receptor SYN_K1 SYN-K1 GF_Receptor->SYN_K1 Downstream_Effector_1 Downstream Effector 1 SYN_K1->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 SYN_K1->Downstream_Effector_2 Transcription_Factors Transcription Factors Downstream_Effector_1->Transcription_Factors Downstream_Effector_2->Transcription_Factors This compound This compound This compound->SYN_K1 Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Proposed signaling pathway of SYN-K1 and inhibitory action of this compound.

2. In Vivo Animal Models for Efficacy Testing

The selection of an appropriate animal model is critical for the successful preclinical evaluation of this compound. Both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models are recommended to assess the compound's efficacy.

  • Cell Line-Derived Xenograft (CDX) Models: These models are established by implanting human cancer cell lines into immunodeficient mice. They are useful for initial efficacy screening and dose-response studies.

  • Patient-Derived Xenograft (PDX) Models: PDX models are generated by implanting tumor fragments from a patient directly into immunodeficient mice. These models are known to better recapitulate the heterogeneity and microenvironment of human tumors, providing more clinically relevant data.[1]

3. Experimental Protocols

The following protocols provide a framework for conducting in vivo efficacy studies of this compound in xenograft mouse models.

3.1. General Experimental Workflow

The overall workflow for an in vivo efficacy study is depicted in the diagram below.

In_Vivo_Efficacy_Workflow Start Study Initiation Animal_Acclimation Animal Acclimation (1 week) Start->Animal_Acclimation Tumor_Implantation Tumor Cell/Fragment Implantation Animal_Acclimation->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with this compound or Vehicle Control Randomization->Treatment Monitoring Monitoring of Tumor Growth and Animal Health Treatment->Monitoring Endpoint Endpoint Determination (Tumor Size, Survival) Monitoring->Endpoint Data_Analysis Data Analysis and Reporting Endpoint->Data_Analysis End Study Completion Data_Analysis->End

Caption: Experimental workflow for in vivo efficacy studies.

3.2. Detailed Protocol for Subcutaneous Xenograft Model

This protocol details the establishment of a subcutaneous breast cancer xenograft model and subsequent efficacy evaluation of this compound.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG), female, 6-8 weeks old.

  • Human breast cancer cell line with high SYN-K1 expression (e.g., MDA-MB-231-SYN-K1-overexpressing).

  • Matrigel® Basement Membrane Matrix.

  • This compound formulated for in vivo administration.

  • Vehicle control solution.

  • Calipers for tumor measurement.

  • Sterile surgical instruments.

Procedure:

  • Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.

  • Tumor Cell Preparation: Culture the selected breast cancer cell line under standard conditions. On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Begin caliper measurements once tumors are palpable (approximately 50-100 mm³). Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).[2]

  • Drug Administration:

    • Treatment Group: Administer this compound at the predetermined dose and schedule (e.g., daily oral gavage).

    • Control Group: Administer the vehicle control solution following the same schedule as the treatment group.

  • Efficacy Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the general health and behavior of the animals daily.

  • Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of excessive toxicity. Euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics, and histology).

4. Data Presentation

Quantitative data from in vivo efficacy studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.

Table 1: Hypothetical Efficacy Data for this compound in a Breast Cancer CDX Model

Treatment GroupDose and ScheduleMean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (TGI) (%)Change in Body Weight (%)
Vehicle Control-1850 ± 150-+2.5
This compound25 mg/kg, QD, PO925 ± 9550-1.8
This compound50 mg/kg, QD, PO462 ± 6075-3.2
This compound100 mg/kg, QD, PO277 ± 4585-5.1

TGI is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Table 2: Hypothetical Survival Data for this compound in a Breast Cancer PDX Model

Treatment GroupDose and ScheduleMedian Survival (Days)Increase in Lifespan (%)
Vehicle Control-35-
This compound50 mg/kg, QD, PO5660
Standard-of-CareVaries4940

Increase in Lifespan is calculated as: [(Median survival of treated group - Median survival of control group) / Median survival of control group] x 100.

5. Combination Studies

To explore potential synergistic effects, this compound can be evaluated in combination with standard-of-care therapies.[3] The experimental design for combination studies should include additional treatment arms for the standard-of-care agent alone and in combination with this compound.

6. Safety and Tolerability

Throughout the efficacy studies, it is crucial to monitor for any signs of toxicity. This includes daily observation of animal behavior, regular body weight measurements, and, upon study completion, gross necropsy and histological analysis of major organs.[3]

The protocols and guidelines presented in these application notes provide a robust framework for the in vivo evaluation of this compound efficacy. The use of both CDX and PDX models will allow for a comprehensive assessment of the compound's anti-tumor activity and its potential for clinical translation. Careful experimental design and execution are paramount to generating high-quality, reproducible data to support the continued development of this compound as a novel cancer therapeutic.

References

Application Notes and Protocols for Rodent Administration of SYN20028567

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive protocol for the administration of the hypothetical compound SYN20028567 in rodent studies. The following sections detail the necessary procedures for vehicle preparation, dosing, and experimental conduct, designed for researchers in drug development and discovery.

Introduction

This compound is a novel therapeutic agent under investigation. This document outlines the standardized procedures for its administration in rodent models to ensure data reproducibility and accuracy in preclinical evaluations. The protocols provided are based on established guidelines for in vivo animal studies.

Materials and Equipment

  • This compound (powder form)

  • Vehicle solution (e.g., sterile saline, PBS, or a solution containing DMSO and/or Tween 80, depending on compound solubility)

  • Rodent models (e.g., C57BL/6 mice, Sprague-Dawley rats)

  • Appropriate caging and environmental controls

  • Analytical balance

  • Vortex mixer and sonicator

  • Syringes and needles of appropriate gauge for the chosen administration route

  • Oral gavage needles

  • Personal Protective Equipment (PPE)

Experimental Protocols

Vehicle Preparation and Formulation

The selection of an appropriate vehicle is critical for the solubility and stability of this compound. A preliminary solubility assessment should be conducted.

Protocol for Vehicle Preparation (Example with 5% DMSO/95% Saline):

  • Weigh the required amount of this compound in a sterile container.

  • Add the required volume of DMSO to dissolve the compound. Vortex or sonicate briefly if necessary.

  • Add the sterile saline to the solution in a stepwise manner while continuously mixing to prevent precipitation.

  • Visually inspect the final formulation for any precipitates. The solution should be clear.

  • Prepare the formulation fresh on the day of dosing.

Animal Models and Acclimatization

Rodents should be sourced from a reputable vendor and allowed to acclimatize for a minimum of 7 days before the start of the study. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Dosing Administration

The route of administration will depend on the pharmacokinetic and pharmacodynamic properties of this compound. Common routes include oral (PO), intraperitoneal (IP), and intravenous (IV).

3.3.1 Oral Gavage (PO)

  • Accurately weigh the animal to determine the correct dosing volume.

  • Gently restrain the animal.

  • Insert the gavage needle carefully into the esophagus and deliver the dose.

  • Monitor the animal for any signs of distress post-administration.

3.3.2 Intraperitoneal Injection (IP)

  • Accurately weigh the animal.

  • Restrain the animal to expose the lower abdominal quadrant.

  • Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity, avoiding the bladder and cecum.

  • Inject the formulation.

3.3.3 Intravenous Injection (IV)

  • Accurately weigh the animal.

  • Place the animal in a restraining device to dilate the tail vein.

  • Use a 27-30 gauge needle to inject the formulation slowly into the lateral tail vein.

Data Presentation

Quantitative data should be meticulously recorded and presented in a clear, tabular format.

Table 1: Dosing Parameters for this compound Study

ParameterValue
Animal Model C57BL/6 Mice
Age/Weight 8-10 weeks / 20-25 g
Route of Administration Oral Gavage (PO)
Dose Levels (mg/kg) 1, 5, 10, 25
Dosing Volume (mL/kg) 10
Dosing Frequency Once daily
Study Duration 14 days

Table 2: Hypothetical Pharmacokinetic Data for this compound

Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)
1500.5200
52500.51100
1060012500
25150017000

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a rodent study involving the administration of this compound.

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_data Data Collection & Analysis A Animal Acclimatization B Randomization and Grouping A->B C Baseline Measurements B->C D This compound Administration C->D E Daily Health Monitoring D->E F Sample Collection (Blood, Tissue) E->F G Biochemical/Histological Analysis F->G H Statistical Analysis G->H I Final Report H->I

Figure 1: General experimental workflow for rodent studies.
Hypothetical Signaling Pathway of this compound

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to a therapeutic effect. This is a generic representation of a kinase cascade.

G cluster_pathway Hypothetical Signaling Pathway for this compound A This compound B Receptor Activation A->B C Kinase 1 B->C D Kinase 2 C->D E Transcription Factor D->E F Gene Expression E->F G Therapeutic Effect F->G

Figure 2: Hypothetical signaling cascade for this compound.

Application Note: A Validated LC-MS/MS Method for the Quantification of SYN20028567 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used analytical technique for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and specificity.[1][2][3][4] This application note describes a robust and validated LC-MS/MS method for the determination of SYN20028567, a novel therapeutic agent, in human plasma. The method employs a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision.[5][6] The described method is suitable for pharmacokinetic and toxicokinetic studies in drug development.

Experimental

Materials and Reagents

  • This compound (purity >99%) and its stable isotope-labeled internal standard (this compound-d4).

  • Human plasma (K2-EDTA) was sourced from a certified vendor.

  • LC-MS grade acetonitrile, methanol, and formic acid.[7]

  • Ultrapure water.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for the analysis.

LC-MS/MS Conditions

The following tables summarize the optimized LC-MS/MS parameters for the analysis of this compound.

Table 1: Liquid Chromatography Parameters

ParameterValue
HPLC ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient ElutionSee Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.010
0.510
2.590
3.590
3.610
5.010

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionsThis compound: m/z 450.2 -> 250.1this compound-d4 (IS): m/z 454.2 -> 254.1
Dwell Time100 ms
Collision EnergyOptimized for each transition
Source Temperature500 °C
IonSpray Voltage5500 V

Protocols

Standard and Quality Control Sample Preparation

  • Stock Solutions: Prepare primary stock solutions of this compound and this compound-d4 in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50% methanol to create working solutions for calibration standards (CS) and quality control (QC) samples.[8]

  • Spiking: Spike the working solutions into blank human plasma to prepare CS and QC samples at the desired concentrations.[8] The final concentration of the organic solvent in the plasma should be less than 5%.

Sample Preparation Protocol (Protein Precipitation)

  • Aliquot 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (containing this compound-d4 in acetonitrile) to each tube.

  • Vortex mix for 1 minute to precipitate the proteins.[5]

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.[6]

Method Validation

The method was validated according to the principles of bioanalytical method validation guidelines. The following parameters were assessed: selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 4: Summary of Method Validation Results

Validation ParameterResult
Linearity
Calibration Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Accuracy & Precision
Intra-day (n=6)Accuracy: 95.2% - 104.5%Precision (CV%): < 8.7%
Inter-day (n=18)Accuracy: 97.1% - 102.8%Precision (CV%): < 6.5%
Recovery
Extraction Recovery88.5% - 95.2%
Matrix Effect
Matrix Factor0.95 - 1.04
Stability
Bench-top (4 hours)Stable
Freeze-thaw (3 cycles)Stable
Long-term (-80 °C, 30 days)Stable

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard in Acetonitrile (150 µL) plasma->add_is vortex Vortex Mix (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject into LC-MS/MS (5 µL) supernatant->injection hplc HPLC Separation injection->hplc msms Tandem MS Detection hplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Experimental workflow for the quantification of this compound in plasma.

signaling_pathway cluster_cell Target Cell receptor Receptor kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus Translocation response Cellular Response nucleus->response Gene Expression This compound This compound This compound->receptor

References

Application Notes and Protocols: Immunohistochemical Analysis of SGLT2 Expression Following Treatment with a Novel SGLT2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of therapeutic agents that have shown significant promise in the management of type 2 diabetes and are being explored for other indications, including heart failure and chronic kidney disease.[1][2][3][4] These agents act by inhibiting SGLT2 in the proximal tubules of the kidneys, thereby reducing renal glucose reabsorption and promoting urinary glucose excretion.[2][5] Understanding the in-situ effect of novel SGLT2 inhibitors on the expression and localization of the SGLT2 protein is crucial for preclinical and clinical development. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify protein expression within the cellular context of tissues.

This document provides a detailed protocol for the immunohistochemical detection of SGLT2 in renal tissue following treatment with a representative SGLT2 inhibitor. While the specific compound "SYN20028567" is not identifiable in public databases, this protocol can be adapted for the evaluation of any novel SGLT2 inhibitor.

Data Presentation

Quantitative analysis of SGLT2 staining intensity and distribution can provide valuable insights into the pharmacodynamic effects of an SGLT2 inhibitor. The following table provides a structured format for presenting such data.

Table 1: Quantitative Analysis of SGLT2 Expression in Renal Tissue

Treatment GroupAnimal IDTissue SectionRegion of Interest (e.g., Cortex, Medulla)Staining Intensity (Mean Optical Density)Percentage of SGLT2-Positive Area (%)
Vehicle Control1ACortex1.2575
2ACortex1.3078
3ACortex1.2273
SGLT2 Inhibitor 4ACortex0.8555
5ACortex0.9058
6ACortex0.8253

Experimental Protocols

Tissue Collection and Preparation
  • Animal Model: Use an appropriate animal model (e.g., rodent model of type 2 diabetes).

  • Treatment: Administer the SGLT2 inhibitor or vehicle control according to the study design.

  • Tissue Harvesting: At the end of the treatment period, euthanize the animals and perfuse with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

  • Fixation: Excise the kidneys and post-fix in 4% PFA for 24 hours at 4°C.

  • Processing: Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.

Immunohistochemistry Protocol for SGLT2
  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).

    • Heat to 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature (approximately 20 minutes).

  • Blocking:

    • Wash slides with PBS.

    • Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide in PBS for 10 minutes.

    • Rinse with PBS.

    • Block non-specific binding by incubating with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-SGLT2 antibody in the blocking buffer to its optimal concentration (determined by titration).

    • Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides with PBS (3 x 5 minutes).

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.

  • Signal Amplification and Detection:

    • Wash slides with PBS (3 x 5 minutes).

    • Incubate with an avidin-biotin complex (ABC) reagent for 30 minutes.

    • Wash slides with PBS (3 x 5 minutes).

    • Develop the signal with a chromogen solution such as 3,3'-diaminobenzidine (DAB) until the desired stain intensity is reached.

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin for 30-60 seconds.

    • "Blue" the hematoxylin in running tap water.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Image Acquisition and Analysis
  • Microscopy: Acquire high-resolution images of the stained tissue sections using a bright-field microscope equipped with a digital camera.

  • Image Analysis: Use image analysis software (e.g., ImageJ, QuPath) to quantify the staining intensity and the percentage of SGLT2-positive area in defined regions of interest.

Visualizations

SGLT2_Inhibitor_Action cluster_0 Renal Proximal Tubule Cell SGLT2 SGLT2 Glucose_Blood Glucose (Blood) Glucose_Urine Glucose (Urine) SGLT2->Glucose_Urine Excretion Glucose_Blood->SGLT2 Reabsorption SGLT2_Inhibitor SGLT2 Inhibitor SGLT2_Inhibitor->SGLT2 Inhibition

Caption: Mechanism of action of an SGLT2 inhibitor in the renal proximal tubule.

IHC_Workflow Tissue_Prep Tissue Preparation (Fixation, Embedding, Sectioning) Deparaffinization Deparaffinization & Rehydration Tissue_Prep->Deparaffinization Antigen_Retrieval Antigen Retrieval (HIER) Deparaffinization->Antigen_Retrieval Blocking Blocking (Peroxidase & Non-specific) Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (Anti-SGLT2) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection (ABC & DAB) Secondary_Ab->Detection Counterstain Counterstaining & Mounting Detection->Counterstain Analysis Image Acquisition & Analysis Counterstain->Analysis

References

Application Note and Protocol: Evaluating the Effect of SYN20028567 on Cellular Glucose Uptake

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucose uptake is a fundamental cellular process, critical for energy homeostasis. Its dysregulation is a hallmark of various metabolic diseases, including type 2 diabetes and cancer. The insulin signaling pathway plays a pivotal role in regulating glucose transport into cells, primarily through the translocation of glucose transporter 4 (GLUT4) to the plasma membrane. This application note provides a detailed protocol for a cell-based glucose uptake assay to characterize the inhibitory potential of a novel compound, SYN20028567, on this process. The protocol utilizes a fluorescently labeled glucose analog, 2-NBDG, which is taken up by cells via glucose transporters and accumulates intracellularly, providing a quantitative measure of glucose uptake.

Hypothetical Mechanism of Action of this compound

For the purpose of this application note, we hypothesize that this compound acts as a potent and selective inhibitor of Akt (also known as Protein Kinase B or PKB), a key serine/threonine kinase in the insulin signaling cascade. By inhibiting Akt, this compound is expected to block the downstream signaling events that lead to GLUT4 translocation, thereby reducing insulin-stimulated glucose uptake.

Key Experiments and Methodologies

A fluorescent glucose uptake assay is the primary method detailed here. This assay is a robust and sensitive method to quantify the effect of this compound on glucose import into cultured cells. The protocol is optimized for adherent cell lines known to express insulin receptors and GLUT4, such as 3T3-L1 adipocytes or L6 myotubes.

Experimental Workflow

G cluster_0 Cell Culture and Differentiation cluster_1 Assay Preparation cluster_2 Glucose Uptake Assay cluster_3 Data Acquisition and Analysis A Seed 3T3-L1 preadipocytes B Induce differentiation to adipocytes A->B C Serum starve differentiated adipocytes D Pre-incubate with this compound or vehicle C->D E Stimulate with insulin F Add 2-NBDG (fluorescent glucose analog) E->F G Incubate for 30 minutes F->G H Wash cells to remove extracellular 2-NBDG G->H I Measure fluorescence intensity (Plate Reader or Flow Cytometer) H->I J Normalize data and calculate IC50 I->J G cluster_pathway Insulin Signaling Pathway and Point of Inhibition Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS IRS-1 IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 activates Akt Akt (PKB) PDK1->Akt activates AS160 AS160 Akt->AS160 phosphorylates GLUT4_translocation GLUT4 Translocation AS160->GLUT4_translocation promotes GLUT4_vesicle GLUT4 Vesicle GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake enables This compound This compound This compound->Akt inhibits

Application of Novel Therapeutics in Diabetic Nephropathy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Initial searches for the specific compound "SYN20028567" did not yield any publicly available information. Therefore, this document provides a comprehensive overview of the application of novel therapeutic agents in preclinical diabetic nephropathy models, reflecting current research trends and methodologies. The protocols and data presented are representative of studies investigating emerging drug classes for this condition.

Introduction

Diabetic nephropathy (DN) is a leading cause of chronic kidney disease and end-stage renal disease worldwide. The complex pathophysiology of DN involves multiple interconnected pathways, including hemodynamic changes, metabolic dysregulation, inflammation, and fibrosis. Preclinical research in relevant animal models is crucial for the discovery and validation of new therapeutic agents. This document outlines the application of several classes of novel therapeutics in established rodent models of diabetic nephropathy, providing detailed experimental protocols, summarizing key quantitative data, and illustrating the underlying signaling pathways.

Key Therapeutic Targets and Signaling Pathways

The progression of diabetic nephropathy is driven by several key signaling pathways that have become targets for novel therapeutic interventions. These include the Transforming Growth Factor-β (TGF-β)/Smad pathway, the Nuclear Factor-kappa B (NF-κB) pathway, and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.

TGF-β/Smad Signaling Pathway

The TGF-β/Smad pathway is a central mediator of fibrosis in diabetic nephropathy.[1][2] Hyperglycemia and other metabolic insults in the diabetic milieu stimulate the production of TGF-β1.[3][4] This cytokine binds to its receptors on the cell surface, leading to the phosphorylation and activation of Smad2 and Smad3.[4] Activated Smad proteins then translocate to the nucleus, where they drive the transcription of pro-fibrotic genes, such as those encoding for collagen and fibronectin, leading to extracellular matrix accumulation and glomerulosclerosis.[3][5]

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β1 TGF_beta_R TGF-β Receptor (Type I/II) TGF_beta->TGF_beta_R Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylation p_Smad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_transcription Gene Transcription (Collagen, Fibronectin) Smad_complex->Gene_transcription Translocation

TGF-β/Smad Signaling Pathway in Diabetic Nephropathy.
NF-κB Signaling Pathway

The NF-κB signaling pathway is a master regulator of inflammation in diabetic nephropathy.[6][7] In the diabetic kidney, various stimuli, including hyperglycemia and advanced glycation end products (AGEs), activate the IKK complex, which in turn phosphorylates IκBα, leading to its degradation.[8] This allows the NF-κB dimers (p65/p50) to translocate to the nucleus and induce the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, which contribute to renal injury.[8][9]

NF_kB_pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hyperglycemia Hyperglycemia IKK IKK Complex Hyperglycemia->IKK AGEs AGEs AGEs->IKK NFkB_IkB NF-κB-IκBα Complex IKK->NFkB_IkB Phosphorylation of IκBα IkB IκBα NFkB NF-κB (p65/p50) Gene_transcription Pro-inflammatory Gene Transcription NFkB->Gene_transcription Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release

NF-κB Signaling Pathway in Diabetic Nephropathy.
JAK/STAT Signaling Pathway

The JAK/STAT signaling pathway is activated by various cytokines and growth factors implicated in diabetic nephropathy, such as angiotensin II and interleukins.[10][11] Binding of these ligands to their receptors leads to the activation of associated Janus kinases (JAKs), which then phosphorylate the receptors, creating docking sites for Signal Transducers and Activators of Transcription (STATs).[12] Once phosphorylated by JAKs, STATs dimerize and translocate to the nucleus to regulate the expression of genes involved in cell growth, proliferation, and inflammation.[11][13]

JAK_STAT_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokines / Growth Factors (e.g., Angiotensin II, IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation p_STAT p-STAT STAT_dimer STAT Dimer p_STAT->STAT_dimer Dimerization Gene_transcription Gene Transcription (Inflammation, Proliferation) STAT_dimer->Gene_transcription Translocation experimental_workflow animal_model Animal Model Selection (e.g., STZ-induced, db/db mice) diabetes_induction Induction of Diabetes (e.g., STZ injection) animal_model->diabetes_induction grouping Animal Grouping (Control, Diabetic, Treatment) diabetes_induction->grouping treatment Therapeutic Intervention (Vehicle or Test Compound) grouping->treatment monitoring In-life Monitoring (Body weight, blood glucose, etc.) treatment->monitoring sample_collection Sample Collection (Urine, Blood, Kidney Tissue) monitoring->sample_collection analysis Biochemical and Histological Analysis sample_collection->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis

References

Troubleshooting & Optimization

Improving the aqueous solubility of SYN20028567

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: SYN20028567

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the challenges associated with the low aqueous solubility of the compound this compound.

Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of this compound?

A1: The thermodynamic solubility of this compound in aqueous buffers (pH 7.4) is extremely low, typically measured at less than 0.1 µg/mL. This poor solubility is attributed to its highly crystalline and lipophilic chemical structure.

Q2: What is the recommended solvent for preparing high-concentration stock solutions of this compound?

A2: For initial stock solutions, we recommend using 100% dimethyl sulfoxide (DMSO). This compound is freely soluble in DMSO up to a concentration of 50 mM. Stock solutions should be stored at -20°C or -80°C and protected from light.

Q3: Why does my compound precipitate when I dilute my DMSO stock into an aqueous buffer for my experiment?

A3: This is a common issue known as "fall-out" or precipitation. It occurs because while this compound is soluble in the DMSO concentrate, its concentration exceeds its solubility limit when diluted into the aqueous medium. The final concentration of DMSO in your assay should also be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Q4: How can poor solubility affect my experimental results?

A4: Poor aqueous solubility can lead to several issues, including:

  • Underestimation of Potency: The actual concentration of the dissolved compound in your assay is lower than the nominal concentration, leading to an artificially high IC50 value.

  • Poor Reproducibility: Inconsistent amounts of dissolved compound between experiments can lead to high variability in results.

  • Compound Precipitation: Precipitated compound can interfere with automated liquid handlers, clog instrument tubing, and cause light-scattering artifacts in plate-based assays.

Troubleshooting Guide

This guide addresses specific problems you may encounter while working with this compound.

Problem Encountered Potential Cause Recommended Solution
Compound precipitates immediately upon dilution in aqueous buffer. The target concentration far exceeds the thermodynamic solubility limit of this compound.1. Reduce Final Concentration: Determine if your experiment can be performed at a lower concentration.2. Use a Formulation Strategy: Employ solubility-enhancing excipients like cyclodextrins or co-solvents. See the protocols below.3. Increase DMSO Carryover (with caution): Slightly increasing the final DMSO percentage (e.g., from 0.1% to 0.5%) may help, but this must be validated for its effect on the assay.
Inconsistent results or high variability in cell-based assays. The effective concentration of the dissolved compound is not stable or uniform across wells due to ongoing precipitation or aggregation.1. Prepare Formulations: Use a pre-formulated solution of this compound with a solubilizing agent (e.g., HP-β-CD) to ensure the compound remains in solution throughout the experiment.2. Check for Adsorption: The compound may be adsorbing to the plasticware. Consider using low-adhesion microplates.
Optical interference or high background in absorbance/fluorescence assays. Light scattering caused by fine particles of the precipitated compound.1. Centrifuge Samples: Before making measurements, centrifuge the assay plate or tubes and sample the supernatant.2. Incorporate a Solubilizer: Reformulate with an appropriate excipient to prevent the initial precipitation.

Solubility Enhancement Strategies: Data Summary

The following table summarizes the measured kinetic solubility of this compound in various aqueous-based media at room temperature.

Formulation Vehicle Composition Achieved Solubility (µg/mL) Fold Increase (vs. PBS)
Phosphate-Buffered Saline (PBS) pH 7.40.081x
Co-solvent System 80% PBS / 10% PEG 400 / 10% Solutol HS 1515.2~190x
Cyclodextrin Complex PBS with 10% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD)45.5~570x
Micellar Formulation PBS with 2% (w/v) Kolliphor P 1888.3~104x

Experimental Protocols

Protocol 1: Preparation of a this compound/HP-β-CD Inclusion Complex

This protocol describes how to prepare a stock solution of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to improve its aqueous solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Sonicator bath

  • 0.22 µm syringe filter

Procedure:

  • Prepare the Cyclodextrin Vehicle: Dissolve HP-β-CD in PBS to a final concentration of 10% (w/v). For example, add 1g of HP-β-CD to a final volume of 10 mL of PBS. Gently warm and vortex until the HP-β-CD is fully dissolved.

  • Weigh Compound: Accurately weigh the required amount of this compound powder to achieve the desired final concentration (e.g., 0.5 mg).

  • Combine and Mix: Add the this compound powder directly to the 10% HP-β-CD solution.

  • Facilitate Complexation: Tightly cap the vial and vortex vigorously for 5 minutes. Following this, place the vial in a sonicator bath for 30 minutes to facilitate the formation of the inclusion complex. The solution should become clear.

  • Sterile Filtration: Filter the solution through a 0.22 µm syringe filter to remove any remaining undissolved particulates and ensure sterility.

  • Confirmation: The resulting clear solution is your formulated stock, ready for dilution into your experimental medium. It is advisable to confirm the concentration using a validated analytical method like HPLC-UV.

Visual Guides

Signaling Pathway Context

To understand the importance of achieving an effective concentration, consider the hypothetical signaling pathway where this compound acts as an inhibitor of the SYN-Kinase.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor SYN_Kinase SYN-Kinase Receptor->SYN_Kinase Activates Downstream1 Downstream Effector 1 SYN_Kinase->Downstream1 Downstream2 Downstream Effector 2 Downstream1->Downstream2 Proliferation Cell Proliferation & Survival Downstream2->Proliferation This compound This compound (Poorly Soluble) This compound->SYN_Kinase Inhibits

Caption: Hypothetical signaling pathway showing inhibition of SYN-Kinase by this compound.

Workflow for Troubleshooting Solubility Issues

This workflow provides a systematic approach to identifying and resolving solubility-related problems in your experiments.

G A Start: Inconsistent Assay Results B Hypothesis: Poor Compound Solubility? A->B C Perform Kinetic Solubility Assay B->C Yes D Solubility < Target Concentration? C->D E Problem is NOT solubility. Investigate other factors. D->E No F Select Solubility Enhancement Strategy D->F Yes G Prepare Formulation (e.g., with Cyclodextrin) F->G H Validate Formulation: Re-run Solubility Assay G->H I Solubility Goal Met? H->I J Try Alternative Strategy (e.g., Co-solvents) I->J No K Proceed with Experiment Using New Formulation I->K Yes J->F

Caption: Systematic workflow for diagnosing and solving compound solubility issues.

Decision Tree for Formulation Strategy

This diagram helps in selecting an appropriate method for solubility enhancement based on experimental requirements.

G A Need to Improve Aqueous Solubility B Is the experiment in vitro or in vivo? A->B C In Vitro Cell-Based Assay B->C In Vitro D In Vivo Animal Study B->D In Vivo E Are excipients (e.g., cyclodextrins) compatible with the cells? C->E H Is high drug loading required? D->H F Use Cyclodextrin (e.g., HP-β-CD) E->F Yes G Use minimal co-solvent (e.g., PEG400/Ethanol) Keep final % low. E->G No / Cytotoxic I Amorphous Solid Dispersion (Advanced Formulation) H->I Yes J Co-solvent or Cyclodextrin Formulation H->J No

Technical Support Center: Overcoming Poor Oral Bioavailability of SYN20028567

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of the hypothetical compound SYN20028567.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor oral bioavailability of this compound?

Poor oral bioavailability is often a result of one or more factors that can be broadly categorized as follows:

  • Poor Aqueous Solubility: The compound may not dissolve well in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1][2][3]

  • Low Permeability: The compound may not efficiently cross the intestinal membrane to enter the bloodstream.[2][4]

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.[5]

  • Efflux Transporters: The compound may be actively transported back into the GI lumen by efflux pumps like P-glycoprotein.

Q2: What initial steps should I take to investigate the cause of poor bioavailability for this compound?

A systematic approach is crucial. We recommend the following initial assessments:

  • Physicochemical Characterization: Determine the aqueous solubility, pKa, and logP of this compound.

  • In Vitro Permeability Assay: Use a Caco-2 cell monolayer assay to assess the intestinal permeability of the compound and identify potential efflux.[6][7]

  • In Vitro Metabolic Stability Assay: Incubate this compound with liver microsomes or hepatocytes to evaluate its susceptibility to first-pass metabolism.[8]

Q3: What are the primary strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?

Several formulation and chemical modification strategies can be employed.[1][2][3][5][9][10][11][12] These can be broadly classified as:

  • Particle Size Reduction: Increasing the surface area of the drug to improve dissolution.[1][11]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix to maintain it in a more soluble, amorphous state.[5][13]

  • Lipid-Based Formulations: Dissolving the drug in lipids, surfactants, or co-solvents to enhance solubilization and absorption.[5][9][14] This includes Self-Emulsifying Drug Delivery Systems (SEDDS).[1][2][9]

  • Complexation: Using cyclodextrins to form inclusion complexes that increase solubility.[1][9]

  • Prodrug Approach: Modifying the chemical structure of the drug to improve its solubility or permeability, with the modification being cleaved in vivo to release the active drug.[2][11]

Troubleshooting Guides

Problem 1: Low Aqueous Solubility of this compound

If you have determined that poor solubility is the primary barrier to this compound's oral bioavailability, consider the following troubleshooting steps:

Data Summary: Formulation Strategies for Poorly Soluble Drugs

Formulation StrategyPrincipleTypical Fold Increase in BioavailabilityKey Considerations
Micronization/Nanonization Increases surface area for dissolution.[1][11]2 to 10-foldCan be limited by aggregation of small particles.
Amorphous Solid Dispersion Stabilizes the drug in a high-energy, amorphous state.[5][13]5 to 50-foldPolymer selection and drug-polymer miscibility are critical. Potential for recrystallization.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a lipid carrier, forming an emulsion in the GI tract.[1][2][9][14]5 to 100-foldRequires careful selection of oils, surfactants, and co-solvents. Can enhance lymphatic transport.[5]
Cyclodextrin Complexation Forms a host-guest complex, with the hydrophobic drug inside the cyclodextrin cavity.[1][9]2 to 20-foldStoichiometry of the complex and the binding constant are important parameters.

Experimental Protocol: Preparation and Evaluation of a Solid Dispersion

  • Polymer Screening:

    • Select a range of hydrophilic polymers (e.g., PVP K30, HPMC, Soluplus®).

    • Prepare physical mixtures of this compound and each polymer at different ratios (e.g., 1:1, 1:5, 1:10).

    • Assess the dissolution of these mixtures in a USP II dissolution apparatus using simulated gastric and intestinal fluids.

  • Solid Dispersion Preparation (Spray Drying Method):

    • Dissolve this compound and the selected polymer in a suitable organic solvent (e.g., methanol, acetone).

    • Spray-dry the solution using a laboratory-scale spray dryer. Key parameters to optimize include inlet temperature, feed rate, and atomization pressure.

    • Collect the resulting solid dispersion powder.

  • Characterization:

    • Dissolution Testing: Perform dissolution testing on the solid dispersion as described above and compare it to the pure drug.

    • Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm that the drug is in an amorphous state within the polymer matrix.

Problem 2: Low Intestinal Permeability of this compound

If in vitro assays suggest that this compound has low permeability across the intestinal epithelium, the following approaches can be investigated:

Data Summary: Strategies to Overcome Low Permeability

StrategyPrincipleKey Considerations
Permeation Enhancers Reversibly open tight junctions between intestinal cells or fluidize the cell membrane.Potential for local toxicity and non-specific enhancement of other compounds.
Ion Pairing Forms a neutral complex with an ion-pairing agent, increasing lipophilicity.[4]The stability of the ion pair in the GI tract is crucial.
Prodrugs A lipophilic moiety is attached to the drug to enhance passive diffusion.[2][11]The prodrug must be efficiently converted to the active drug in vivo.
Lipid-Based Formulations Surfactants in these formulations can have permeation-enhancing effects.Mechanism can be complex and formulation-dependent.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.

  • Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER across the cell monolayer to ensure its integrity. A TEER value above 250 Ω·cm² is generally considered acceptable.

  • Permeability Study:

    • Add a solution of this compound (typically in a transport buffer like Hanks' Balanced Salt Solution) to the apical (AP) side of the monolayer.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (BL) side.

    • To assess active efflux, also perform the experiment in the BL to AP direction.

  • Quantification: Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Apparent Permeability (Papp) Calculation: Calculate the Papp value using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Visualizations

G Troubleshooting Workflow for Poor Oral Bioavailability start Poor Oral Bioavailability of this compound solubility Assess Aqueous Solubility start->solubility permeability Assess Intestinal Permeability (Caco-2) start->permeability metabolism Assess Metabolic Stability (Microsomes) start->metabolism low_sol Issue: Poor Solubility solubility->low_sol Low low_perm Issue: Poor Permeability permeability->low_perm Low high_met Issue: High First-Pass Metabolism metabolism->high_met High sol_strat Strategies: - Particle Size Reduction - Solid Dispersions - Lipid Formulations - Complexation low_sol->sol_strat perm_strat Strategies: - Permeation Enhancers - Prodrug Approach - Ion Pairing low_perm->perm_strat met_strat Strategies: - Prodrug (Metabolic Blockers) - Co-administration with Inhibitors high_met->met_strat

Caption: Troubleshooting workflow for poor oral bioavailability.

G Experimental Workflow for Bioavailability Assessment start Start: Compound this compound in_vitro In Vitro Screening (Solubility, Permeability, Metabolism) start->in_vitro formulation Formulation Development (e.g., Solid Dispersion, SEDDS) in_vitro->formulation Address identified liabilities in_vivo In Vivo Pharmacokinetic Study (e.g., Rat Model) formulation->in_vivo analysis Data Analysis (AUC, Cmax, Tmax) in_vivo->analysis decision Decision Point: Proceed to further development? analysis->decision

Caption: Workflow for bioavailability assessment.

G Simplified Drug Absorption Pathway lumen GI Lumen dissolution Dissolution lumen->dissolution absorption Absorption (Permeation) dissolution->absorption enterocyte Enterocyte (Intestinal Cell) metabolism Intestinal Metabolism enterocyte->metabolism portal_vein Portal Vein enterocyte->portal_vein To Liver absorption->enterocyte liver Liver portal_vein->liver hepatic_metabolism Hepatic First-Pass Metabolism liver->hepatic_metabolism systemic Systemic Circulation liver->systemic To Circulation

Caption: Simplified pathway of oral drug absorption.

References

Technical Support Center: SYN20028567 Dose Optimization in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the dose optimization of SYN20028567 in preclinical settings. This compound is an investigational, selective inhibitor of the novel kinase XYZ, a key component of the ABC signaling pathway implicated in the progression of solid tumors.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for in vivo efficacy studies with this compound?

A1: For initial in vivo efficacy studies, the starting dose should be determined from a prior Maximum Tolerated Dose (MTD) study.[1][2] If an MTD study has not yet been conducted, a conservative starting point is a dose that has demonstrated efficacy in in vitro models, converted to an appropriate in vivo equivalent dose. Based on preliminary data, a starting dose in the range of 10-25 mg/kg, administered daily by oral gavage, is often used. However, it is imperative to conduct an MTD study to establish a safe dosing range for your specific animal model.[1][3][4]

Q2: How should a dose-response study for this compound be designed?

A2: A robust dose-response study is essential for identifying the optimal therapeutic dose.[2] A typical design includes a vehicle control group and a minimum of three dose levels of this compound (low, medium, and high). These dose levels should be informed by the MTD study, with the highest dose at or near the MTD.[1][4] Key parameters to measure include tumor volume, body weight, and clinical signs of toxicity.[1]

Q3: What are the critical pharmacodynamic (PD) biomarkers to confirm this compound activity in vivo?

A3: As this compound is an XYZ kinase inhibitor, the most relevant PD biomarker is the phosphorylation level of its downstream target, Protein-Y (p-Protein-Y). Tumor biopsies can be collected at various time points after dosing to assess the inhibition of p-Protein-Y through methods like immunohistochemistry (IHC) or western blotting. A significant reduction in p-Protein-Y levels indicates target engagement and the biological activity of the compound.

Q4: What should I do if I observe significant toxicity in my animal models?

A4: If signs of toxicity, such as a body weight loss of over 15-20% or severe clinical symptoms, are observed, it is recommended to immediately reduce the dose or temporarily halt treatment.[5] For severe toxicities, dosing should be stopped until the animals have recovered.[5] The dose can then be re-initiated at a lower level.[5]

Troubleshooting Guide

IssuePotential CauseTroubleshooting Steps
High toxicity at the intended therapeutic dose (e.g., significant body weight loss, lethargy) The dose is above the MTD.Immediately decrease the dose by 25-50% or revert to the previously determined MTD.[1]
Vehicle-related toxicity.Include a vehicle-only control group to assess the tolerability of the formulation. Consider alternative, less toxic vehicles.[1]
Lack of tumor growth inhibition at presumed therapeutic doses Insufficient target engagement.Assess p-Protein-Y levels in tumor tissue to confirm target inhibition. If the target is not inhibited, the dose or dosing frequency may need to be increased.
Tumor model resistance.The selected xenograft model may have intrinsic resistance to XYZ inhibition. Consider screening this compound against a panel of different cell line-derived xenograft models.[1]
Inconsistent results between animals in the same treatment group Dosing inaccuracies.Ensure precise and consistent administration of this compound, particularly with oral gavage.[1]
Formulation issues.Confirm the stability and homogeneity of the dosing solution.
Animal health variability.Ensure all animals are healthy and of a consistent age and weight at the start of the study.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[2]

Methodology:

  • Animal Model: Use the same species and strain of immunocompromised mice as intended for efficacy studies (e.g., BALB/c nude).

  • Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 4-5 escalating dose groups of this compound (e.g., 10, 25, 50, 75, 100 mg/kg).[1]

  • Administration: Administer this compound daily via oral gavage for 14 consecutive days.[1]

  • Monitoring:

    • Record body weight daily.[1]

    • Observe for clinical signs of toxicity twice daily (e.g., changes in posture, activity, fur texture).[1]

  • Endpoint Analysis:

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not result in greater than 20% body weight loss or significant clinical signs of toxicity.[1]

Dose-Response Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound at various doses.

Methodology:

  • Animal Model & Tumor Implantation: Implant tumor cells (e.g., human cancer cell line) subcutaneously into the flank of immunocompromised mice. Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Group Allocation: Randomize mice into treatment groups (n=8-10 per group), including a vehicle control and at least three dose levels of this compound based on the MTD study (e.g., 10, 25, and 50 mg/kg).

  • Administration: Administer this compound daily via oral gavage for the duration of the study (e.g., 21-28 days).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record body weight 2-3 times per week.

    • Monitor for any signs of toxicity.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., p-Protein-Y levels).

    • Calculate Tumor Growth Inhibition (TGI) for each dose group.

Quantitative Data Summary

Table 1: Maximum Tolerated Dose (MTD) Study Results for this compound
Dose Group (mg/kg)Mean Body Weight Change (%)Key Clinical Observations
Vehicle+2.5%No abnormalities observed
10+1.8%No abnormalities observed
25-3.2%No abnormalities observed
50-8.5%Mild lethargy in 2/5 mice
75-22.1%Significant lethargy, ruffled fur
100-28.7%Severe lethargy, hunched posture
Table 2: Dose-Response Efficacy of this compound in a Xenograft Model
Dose Group (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle1520 ± 210-+3.1%
10988 ± 15535%+1.5%
25547 ± 9864%-2.8%
50290 ± 6581%-7.9%

Visualizations

G cluster_mtd MTD Study Workflow a Animal Acclimation b Group Allocation & Randomization a->b c Daily Dosing (14 Days) b->c d Daily Monitoring (Body Weight, Clinical Signs) c->d e Terminal Endpoint (Blood & Tissue Collection) d->e f Data Analysis & MTD Determination e->f

Caption: Workflow for the Maximum Tolerated Dose (MTD) study.

G cluster_pathway Hypothetical this compound Signaling Pathway GF Growth Factor Rec Receptor GF->Rec XYZ XYZ Kinase Rec->XYZ PY Protein-Y XYZ->PY TF Transcription Factors PY->TF Prolif Tumor Proliferation TF->Prolif SYN This compound SYN->XYZ

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Minimizing Off-target Effects of SYN20028567 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of the hypothetical kinase inhibitor, SYN20028567, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the intended target of this compound and its primary mechanism of action?

A1: this compound is a potent, ATP-competitive inhibitor of "Kinase X," a critical component of the "Pro-Survival Signaling Pathway." By blocking the activity of Kinase X, this compound is designed to induce apoptosis in cancer cells that are dependent on this pathway for survival.

Q2: What are the potential off-target effects of this compound observed in cell culture?

A2: While designed for specificity, high concentrations or prolonged exposure to this compound may lead to off-target inhibition of other kinases, such as "Kinase Y" in the "Cell Cycle Progression Pathway." This can result in unintended effects like cell cycle arrest or senescence, confounding experimental results. Unintended effects on other cellular components may also lead to general cytotoxicity.[1]

Q3: How can I minimize the off-target effects of this compound in my experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:

  • Dose-Response Experiments: Use the lowest concentration of this compound that elicits the desired biological effect on Kinase X.

  • Use of Appropriate Controls: Always include vehicle-only (e.g., DMSO) controls to account for solvent effects.[1]

  • Orthogonal Validation: Confirm key findings using a structurally unrelated inhibitor of Kinase X or genetic approaches like siRNA or CRISPR-Cas9 to validate that the observed phenotype is due to the inhibition of the intended target.

  • Monitor Cell Health: Regularly assess cell morphology and viability to identify signs of toxicity.

Q4: What is the optimal concentration range for using this compound?

A4: The optimal concentration is cell-line specific and should be determined empirically. A good starting point is to perform a dose-response curve, typically ranging from 0.01 µM to 100 µM, to determine the IC50 (half-maximal inhibitory concentration) for the inhibition of Kinase X phosphorylation and a separate cell viability assay to identify the therapeutic window.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High levels of cell death not correlated with Kinase X inhibition. 1. Inhibitor concentration is too high, leading to off-target toxicity. [1] 2. Solvent (e.g., DMSO) toxicity. [1] 3. Prolonged exposure to the inhibitor. [1]1. Perform a dose-response experiment to identify the lowest effective concentration. 2. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1-0.5% for DMSO).[1] Run a solvent-only control. 3. Reduce the incubation time.
Inconsistent results between experiments. 1. Inhibitor instability in culture media. [2] 2. Variability in cell density or passage number. 3. Inconsistent inhibitor preparation. 1. Prepare fresh dilutions of this compound for each experiment. For long-term experiments, consider replenishing the media with fresh inhibitor.[2] 2. Maintain consistent cell seeding densities and use cells within a defined passage number range. 3. Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and store in aliquots at -80°C to avoid repeated freeze-thaw cycles.[1]
Observed phenotype does not match expected outcome of Kinase X inhibition. 1. Off-target effects are dominating the cellular response. [2] 2. The cell line may not be dependent on the Kinase X pathway. 1. Use a lower concentration of this compound. Validate the phenotype with a different Kinase X inhibitor or with a genetic knockdown of Kinase X. 2. Confirm the expression and activity of Kinase X in your cell line via Western Blot or a kinase activity assay.

Experimental Protocols

Dose-Response Curve using MTT Assay for Cell Viability

Objective: To determine the cytotoxic concentration of this compound.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[3]

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. A common range to test is from 0.01 µM to 100 µM.[1] Include a vehicle-only control.

  • Incubation: Remove the old medium and add 100 µL of the medium containing the different concentrations of the inhibitor. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[2]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm.[2]

Western Blot Analysis of Target and Off-Target Pathways

Objective: To assess the phosphorylation status of Kinase X, its downstream substrates, and potential off-targets like Kinase Y.

Methodology:

  • Cell Treatment: Treat cells with varying concentrations of this compound for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.[4]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[4]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Kinase X, total Kinase X, phospho-Kinase Y, total Kinase Y, and a loading control (e.g., GAPDH) overnight at 4°C.[4]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection: Detect the signal using an ECL substrate and an imaging system.[4]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of this compound to Kinase X in intact cells.[5]

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for 1 hour at 37°C.[5]

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[5]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Western Blot Analysis: Analyze the amount of soluble Kinase X in the supernatant at each temperature point by Western Blot. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[6]

Data Presentation

Table 1: Dose-Response of this compound on Cell Viability and Target Inhibition

Concentration (µM)% Cell Viability (MTT Assay)% p-Kinase X Inhibition (Western Blot)% p-Kinase Y Inhibition (Western Blot)
0 (Vehicle)10000
0.198252
1958510
10509860
100510095

Table 2: CETSA Melting Temperature (Tm) Shift for Kinase X

TreatmentMelting Temperature (Tm) of Kinase X (°C)
Vehicle (DMSO)52.5
This compound (10 µM)58.2

Visualizations

Pro_Survival_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase X Kinase X Receptor Tyrosine Kinase->Kinase X Downstream Effector Downstream Effector Kinase X->Downstream Effector Cell Survival Cell Survival Downstream Effector->Cell Survival This compound This compound This compound->Kinase X

Caption: Intended target pathway of this compound.

Off_Target_Signaling_Pathway Mitogen Mitogen Mitogen Receptor Mitogen Receptor Mitogen->Mitogen Receptor Kinase Y Kinase Y Mitogen Receptor->Kinase Y Cyclin D Cyclin D Kinase Y->Cyclin D Cell Cycle Progression Cell Cycle Progression Cyclin D->Cell Cycle Progression This compound This compound This compound->Kinase Y

Caption: Potential off-target pathway of this compound.

Experimental_Workflow cluster_0 Initial Assessment cluster_1 Target Validation cluster_2 Off-Target Investigation Dose-Response (MTT) Dose-Response (MTT) Determine IC50 & Cytotoxicity Determine IC50 & Cytotoxicity Dose-Response (MTT)->Determine IC50 & Cytotoxicity Western Blot Western Blot Determine IC50 & Cytotoxicity->Western Blot Confirm Target Inhibition Confirm Target Inhibition Western Blot->Confirm Target Inhibition Western Blot (Off-targets) Western Blot (Off-targets) Confirm Target Inhibition->Western Blot (Off-targets) CETSA CETSA Confirm Target Engagement Confirm Target Engagement CETSA->Confirm Target Engagement Assess Off-Target Inhibition Assess Off-Target Inhibition Western Blot (Off-targets)->Assess Off-Target Inhibition Phenotypic Assays Phenotypic Assays Compare with Genetic Knockdown Compare with Genetic Knockdown Phenotypic Assays->Compare with Genetic Knockdown

Caption: Workflow for characterizing this compound effects.

References

Troubleshooting SYN20028567 instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with SYN20028567. The following information is intended to help users address common challenges related to the stability of this compound in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitates immediately after preparation. What could be the cause?

A1: This is likely due to solubility issues. This compound has limited solubility in aqueous solutions. To address this:

  • Ensure you are using the recommended solvent. We recommend dissolving this compound in 100% DMSO to create a stock solution.

  • Check the final concentration. For aqueous-based assays, the final concentration of DMSO should be kept below 1% to maintain solubility.

  • Sonication and gentle warming can aid in the initial dissolution of the compound in DMSO.

Q2: I observe a decrease in the activity of this compound in my multi-day experiment. Is the compound unstable in my assay medium?

A2: this compound can be susceptible to degradation under certain conditions. The stability of the compound in your specific assay medium can be influenced by pH, temperature, and the presence of certain additives. We recommend performing a stability study in your specific medium. Please refer to the experimental protocols section for a detailed methodology.

Q3: Can I store my prepared this compound stock solution? If so, under what conditions?

A3: Yes, this compound stock solutions in 100% DMSO can be stored. For optimal stability, we recommend the following storage conditions:

  • Short-term (1-2 weeks): Store at 4°C.

  • Long-term (up to 6 months): Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q4: I am using a phosphate-buffered saline (PBS) solution for my experiment, and I'm noticing precipitation of this compound over time. Why is this happening?

A4: this compound exhibits reduced solubility in phosphate buffers, which can lead to precipitation. If your experimental conditions allow, consider using a different buffering agent such as HEPES or Tris. If PBS is required, ensure the final concentration of this compound is within its solubility limit in this buffer (see solubility data table).

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)
DMSO> 50
Ethanol10
PBS (pH 7.4)< 0.1
Deionized Water< 0.01

Table 2: Stability of this compound in Different Buffers at 37°C

Buffer (pH 7.4)Percent Remaining after 24 hours
HEPES95%
Tris-HCl92%
PBS75% (with visible precipitation)

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Equilibrate the vial of solid this compound to room temperature.

  • Weigh out the desired amount of this compound powder.

  • Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

  • Vortex the solution for 1-2 minutes.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Store the stock solution as recommended in the FAQs.

Protocol 2: Assessing the Stability of this compound in Aqueous Media

  • Prepare a fresh 10 mM stock solution of this compound in 100% DMSO.

  • Dilute the stock solution into your desired aqueous experimental medium to the final working concentration. Ensure the final DMSO concentration is below 1%.

  • Incubate the solution at the experimental temperature (e.g., 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analyze the concentration of the remaining this compound in each aliquot using a suitable analytical method, such as HPLC-UV.

  • Plot the concentration of this compound versus time to determine its stability profile in your specific medium.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Experimental Assay weigh Weigh this compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock dilute Dilute in Assay Medium stock->dilute <1% final DMSO incubate Incubate at 37°C dilute->incubate sample Collect Aliquots incubate->sample analyze HPLC Analysis sample->analyze

Caption: Experimental workflow for preparing and testing this compound.

troubleshooting_logic start Instability Observed check_solubility Is the solution cloudy or precipitated? start->check_solubility check_degradation Is there a loss of activity over time? start->check_degradation solubility_issue Potential Solubility Issue check_solubility->solubility_issue Yes degradation_issue Potential Degradation Issue check_degradation->degradation_issue Yes solution_solvent Use recommended solvent (DMSO) solubility_issue->solution_solvent solution_concentration Lower final concentration solubility_issue->solution_concentration solution_buffer Change buffer (non-phosphate) solubility_issue->solution_buffer solution_stability_study Perform stability study degradation_issue->solution_stability_study solution_storage Check storage conditions degradation_issue->solution_storage

Caption: Troubleshooting logic for this compound instability.

Optimizing incubation time for SYN20028567 in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize incubation times for in vitro assays involving SYN20028567, a novel inhibitor of the SYN-Kinase signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound in a cell viability assay?

For initial experiments, a 24-hour incubation period is recommended for assessing the effect of this compound on cell viability. However, the optimal time can vary significantly depending on the cell line's doubling time and the specific endpoint being measured.[1] For rapidly dividing cell lines, shorter incubation times may be sufficient, while slower-growing lines may require 48 to 72 hours to observe a significant effect.[1]

Q2: How does the mechanism of action of this compound influence the choice of incubation time?

This compound is an inhibitor of the SYN-Kinase, a key component of the SYN-MAPK signaling pathway that promotes cell proliferation. As such, its effects on cell viability are often not immediate and require sufficient time for the downstream consequences of pathway inhibition to manifest. This may include cell cycle arrest followed by apoptosis. Therefore, incubation times should be long enough to capture these cellular events.

Q3: Can short-term incubation (e.g., 1-4 hours) be used for any assays with this compound?

Short incubation times are generally more suitable for target engagement and mechanistic assays rather than for assessing overall cell viability. For example, a short incubation of 1 to 4 hours may be sufficient to measure the direct inhibition of SYN-Kinase phosphorylation or the immediate downstream targets in the SYN-MAPK pathway.[2]

Q4: What are the potential consequences of an excessively long incubation time?

Prolonged incubation with any compound, including this compound, can lead to several issues. These may include compound degradation, nutrient depletion in the culture medium, and potential for off-target or cytotoxic effects that are not related to the primary mechanism of action.[3] Overgrowth of cells in control wells can also lead to misleading results.[3]

Troubleshooting Guides

Issue 1: High Background Signal or "Edge Effects" in Plate-Based Assays
  • Question: We are observing a high background signal and inconsistent results, particularly in the outer wells of our 96-well plates, during our 48-hour cell viability assay with this compound. What could be the cause?

  • Answer: This phenomenon, often referred to as the "edge effect," is a common issue in plate-based assays with longer incubation times.[4] It is primarily caused by evaporation of the culture medium from the outer wells, leading to increased concentrations of media components and the test compound.

    Troubleshooting Steps:

    • Improve Plate Hydration: To minimize evaporation, place the plates in a humidified chamber within the incubator.[5] You can also fill the outer wells with sterile water or phosphate-buffered saline (PBS) instead of cells and media.[5]

    • Optimize Plate Sealing: Use breathable sealing films or tapes to cover the plates during incubation.

    • Increase Well Volume: If possible, use the maximum recommended well volume to lessen the impact of evaporation.[5] For a 96-well plate, this is typically 200 µL.[5]

Issue 2: Inconsistent IC50 Values for this compound Across Experiments
  • Question: Our calculated IC50 value for this compound varies significantly between different experimental runs of our 72-hour proliferation assay. How can we improve consistency?

  • Answer: Variation in IC50 values can be attributed to several factors, many of which become more pronounced with longer incubation times.

    Troubleshooting Steps:

    • Standardize Cell Seeding Density: Ensure that the initial cell seeding density is consistent across all experiments. Over-confluent or sparse cultures can respond differently to the compound. It is crucial to seed cells during their logarithmic growth phase.[5][6]

    • Monitor Incubator Conditions: Regularly check and calibrate the temperature and CO2 levels of your incubator, as fluctuations can affect cell growth rates and compound efficacy.[6]

    • Perform a Time-Course Experiment: The observed IC50 can be highly dependent on the incubation time. Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal time point where the dose-response curve is most stable and reproducible.

Issue 3: No Observable Effect of this compound at Expected Concentrations
  • Question: We are not observing any significant decrease in cell viability even at high concentrations of this compound after a 24-hour incubation. Does this mean the compound is inactive in our cell line?

  • Answer: A 24-hour incubation may be too short to observe the effects of a kinase inhibitor that primarily impacts cell proliferation.[1]

    Troubleshooting Steps:

    • Extend the Incubation Period: Increase the incubation time to 48 and 72 hours to allow for the anti-proliferative effects to become apparent.[1]

    • Verify Target Expression: Confirm that your chosen cell line expresses active SYN-Kinase. This can be done via Western blot or other proteomic techniques.

    • Assess Target Engagement: Perform a shorter-term experiment (e.g., 2-6 hours) to measure the phosphorylation status of a known downstream target of SYN-Kinase. This will confirm that the compound is entering the cells and engaging with its intended target.

Data Presentation

Table 1: Effect of Incubation Time on the Apparent IC50 of this compound in a Cell Viability Assay

Incubation Time (Hours)Apparent IC50 (µM)R² of Dose-Response Curve
24> 500.65
4812.50.98
728.20.99

Table 2: Optimization of Incubation Time for a SYN-Kinase Activity Assay

Incubation Time (minutes)Percent Inhibition of SYN-Kinase Activity (at 1 µM this compound)Signal-to-Background Ratio
1545%3.2
3078%8.5
6085%8.1
12083%7.5

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Cell Viability

This protocol outlines a general workflow using a resazurin-based cell viability assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Place the plates in a 37°C, 5% CO2 incubator. Prepare separate plates for each time point (e.g., 24, 48, and 72 hours).

  • Assay Development: At each designated time point, add the resazurin-based reagent to each well and incubate for 1-4 hours, as recommended by the manufacturer.

  • Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.

  • Data Analysis: For each time point, calculate the percent viability relative to the vehicle control and plot the dose-response curves to determine the IC50 value.

Protocol 2: Kinase Activity Assay to Confirm Target Engagement

This protocol provides a general method for an in vitro kinase assay.

  • Reagent Preparation: Prepare the kinase reaction buffer, recombinant SYN-Kinase, substrate peptide, and ATP solution.

  • Compound Addition: In a 96-well plate, add this compound at various concentrations.

  • Kinase Reaction Initiation: Add the SYN-Kinase and substrate peptide to the wells and incubate for a short period (e.g., 10 minutes) to allow for compound binding.

  • Start Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for the desired amount of time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Signal Detection: Use a suitable method to detect kinase activity, such as a phosphospecific antibody-based detection system (e.g., HTRF or AlphaScreen) or by measuring ATP consumption (e.g., Kinase-Glo).

  • Data Analysis: Calculate the percent inhibition of kinase activity for each concentration of this compound.

Visualizations

SYN_MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor SYN_Kinase SYN-Kinase Receptor->SYN_Kinase Activates Downstream_Kinase_1 Downstream Kinase 1 SYN_Kinase->Downstream_Kinase_1 Phosphorylates Downstream_Kinase_2 Downstream Kinase 2 Downstream_Kinase_1->Downstream_Kinase_2 Phosphorylates Transcription_Factor Transcription Factor Downstream_Kinase_2->Transcription_Factor Activates This compound This compound This compound->SYN_Kinase Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Incubation_Time_Optimization_Workflow cluster_planning Experimental Planning cluster_execution Execution cluster_analysis Data Analysis cluster_validation Validation Define_Assay Define Assay Endpoint (e.g., Viability, Kinase Activity) Select_Cell_Line Select Appropriate Cell Line Define_Assay->Select_Cell_Line Initial_Time_Points Choose Initial Time Points (e.g., 24, 48, 72h) Select_Cell_Line->Initial_Time_Points Perform_Assay Perform Time-Course Experiment Initial_Time_Points->Perform_Assay Analyze_Data Analyze Data for Each Time Point (e.g., IC50, Z') Perform_Assay->Analyze_Data Select_Optimal_Time Select Optimal Incubation Time Analyze_Data->Select_Optimal_Time Validate_Time Validate with Control Compounds Select_Optimal_Time->Validate_Time

References

Technical Support Center: Investigating Unexpected In Vivo Toxicity of [Compound Name]

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is no publicly available information regarding a compound designated as SYN20028567. The following technical support guide is a template designed for researchers, scientists, and drug development professionals encountering unexpected in vivo toxicity with a novel therapeutic agent. Users should substitute "[Compound Name]" with the specific designation of their investigational drug. This guide provides a structured approach to troubleshooting and addressing such issues.

Frequently Asked Questions (FAQs)

Q1: We observed unexpected toxicity of [Compound Name] in our in vivo studies. What are the common initial steps to investigate this?

A1: When unexpected in vivo toxicity is observed, a systematic investigation is crucial. The initial steps should include:

  • Dose-Response Confirmation: Verify the dose at which toxicity was observed and perform a dose-range-finding study to establish a clear dose-response relationship for the toxic effects.

  • Clinical Observations: Meticulously document all clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance.

  • Pathology and Histopathology: Conduct comprehensive gross necropsy and histopathological analysis of all major organs and tissues to identify any morphological changes.

  • Pharmacokinetics (PK) and Bioanalysis: Re-evaluate the pharmacokinetic profile of [Compound Name]. Ensure that the observed exposures are consistent with predictions and that there is no unexpected accumulation of the compound or its metabolites.

  • Formulation and Vehicle Analysis: Confirm the stability, homogeneity, and concentration of [Compound Name] in the dosing formulation. The vehicle itself should also be assessed for any contribution to the observed toxicity.

Q2: Could the observed toxicity be related to off-target effects of [Compound Name]?

A2: Yes, off-target effects are a common cause of unexpected toxicity. To investigate this:

  • In Silico Profiling: Utilize computational tools to predict potential off-target binding sites for [Compound Name] based on its chemical structure.

  • In Vitro Target Screening: Perform in vitro screening against a panel of receptors, enzymes, and ion channels to identify unintended molecular targets.

  • Phenotypic Screening: Employ cell-based phenotypic screens to assess the effects of [Compound Name] on various cellular processes and pathways.

Q3: How can we differentiate between intrinsic drug toxicity and an immune-mediated response?

A3: Differentiating between direct toxicity and an immune response is critical for understanding the underlying mechanism. Key investigative steps include:

  • Immunophenotyping: Analyze immune cell populations in the blood and affected tissues using flow cytometry.

  • Cytokine Profiling: Measure the levels of pro-inflammatory and anti-inflammatory cytokines in plasma or serum.

  • Histopathology with Immunohistochemistry: Use specific markers to identify immune cell infiltrates (e.g., T-cells, macrophages, neutrophils) in affected tissues.

  • Challenge-Rechallenge Studies: In some cases, a carefully designed challenge-rechallenge study in a limited number of animals can help determine if the response is immune-mediated (e.g., hypersensitivity).

Troubleshooting Guides

Guide 1: Investigating Hepatic Toxicity

If liver injury is suspected based on elevated liver enzymes (e.g., ALT, AST) or histopathological findings, the following troubleshooting steps can be taken.

Table 1: Summary of Hypothetical Liver Function Test Data

ParameterVehicle Control[Compound Name] Low Dose[Compound Name] High Dose
ALT (U/L) 35 ± 580 ± 15350 ± 50**
AST (U/L) 50 ± 8120 ± 20550 ± 75
Bilirubin (mg/dL) 0.2 ± 0.050.3 ± 0.081.5 ± 0.3
* p < 0.05, ** p < 0.01 vs. Vehicle Control

Experimental Protocol: In Vivo Hepatotoxicity Assessment

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose)

    • Group 2: [Compound Name] at therapeutic dose (e.g., 10 mg/kg)

    • Group 3: [Compound Name] at high dose (e.g., 50 mg/kg)

  • Dosing: Oral gavage, once daily for 7 days.

  • Monitoring: Daily body weight and clinical observations.

  • Terminal Procedures (Day 8):

    • Blood collection via cardiac puncture for clinical chemistry (liver function tests).

    • Liver harvesting, weighing, and fixation in 10% neutral buffered formalin for histopathology (H&E staining).

DOT Diagram: Troubleshooting Hepatic Toxicity

Hepatotoxicity_Troubleshooting start Elevated Liver Enzymes or Histopathological Changes check_pk Review Pharmacokinetics start->check_pk check_metabolism Investigate Reactive Metabolites check_pk->check_metabolism in_vitro_tox Perform In Vitro Hepatocyte Toxicity Assays check_metabolism->in_vitro_tox off_target Assess Off-Target Effects in_vitro_tox->off_target mitochondrial_tox Evaluate Mitochondrial Toxicity off_target->mitochondrial_tox immune_response Investigate Immune- Mediated Injury mitochondrial_tox->immune_response conclusion Identify Mechanism of Hepatotoxicity immune_response->conclusion

Caption: Troubleshooting workflow for investigating unexpected hepatic toxicity.

Guide 2: Assessing Cardiotoxicity

If cardiotoxicity is a concern, for instance, due to observations of lethargy, respiratory changes, or specific findings on necropsy, a focused investigation is warranted.

Table 2: Hypothetical Cardiovascular Parameters

ParameterVehicle Control[Compound Name]
Heart Rate (bpm) 450 ± 30350 ± 40
QTc Interval (ms) 55 ± 575 ± 8
Troponin I (ng/mL) 0.1 ± 0.021.2 ± 0.3
p < 0.05, ** p < 0.01 vs. Vehicle Control

Experimental Protocol: In Vivo Cardiotoxicity Evaluation

  • Animal Model: Male Sprague-Dawley rats, 10-12 weeks old.

  • Groups:

    • Group 1: Vehicle control

    • Group 2: [Compound Name] at a dose showing toxicity

  • Procedure:

    • Implant telemetry devices for continuous ECG monitoring.

    • After a recovery period, administer a single dose of vehicle or [Compound Name].

    • Monitor ECG for 24 hours post-dose.

    • At 24 hours, collect blood for cardiac troponin I analysis.

    • Harvest hearts for histopathological examination (H&E and special stains like Masson's trichrome).

DOT Diagram: Potential Signaling Pathway Implicated in Toxicity

Toxicity_Pathway Compound [Compound Name] OffTarget Off-Target Receptor Compound->OffTarget Binds DownstreamKinase Downstream Kinase (e.g., MAPK) OffTarget->DownstreamKinase Activates TranscriptionFactor Transcription Factor (e.g., AP-1) DownstreamKinase->TranscriptionFactor Phosphorylates GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression Regulates CellularStress Cellular Stress / ROS Production GeneExpression->CellularStress Apoptosis Apoptosis CellularStress->Apoptosis Investigation_Workflow cluster_discovery Discovery Phase cluster_investigation Investigation Phase cluster_decision Decision Phase Toxicity_Observed Unexpected In Vivo Toxicity Observed Dose_Response Confirm Dose-Response Toxicity_Observed->Dose_Response Pathology Detailed Pathology & Histopathology Dose_Response->Pathology PK_PD Pharmacokinetic / Pharmacodynamic Analysis Pathology->PK_PD Mechanism_Studies Mechanism of Toxicity Studies (In Vitro / In Vivo) PK_PD->Mechanism_Studies Go_NoGo Go / No-Go Decision Mechanism_Studies->Go_NoGo

Technical Support Center: Enhancing the Selectivity of SYN20028567

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the selectivity of the hypothetical kinase inhibitor, SYN20028567. Our aim is to offer practical guidance for interpreting experimental results and implementing strategies to improve the on-target specificity of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: My experimental results with this compound are inconsistent with the expected phenotype based on its primary target, Kinase A.

  • Possible Cause: Off-target effects are likely interfering with the expected biological outcome. This compound may be inhibiting other kinases (e.g., Kinase B, Kinase C) that play a role in the signaling pathway you are studying, leading to a mixed or unexpected phenotype.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: First, verify that this compound is engaging with its intended target, Kinase A, in your experimental system. An in-cell target engagement assay, such as a cellular thermal shift assay (CETSA), can confirm this.

    • Assess Kinome-Wide Selectivity: To identify potential off-targets, perform a comprehensive kinome profiling assay. This will provide a broader view of the kinases inhibited by this compound at a given concentration.

    • Validate Off-Target Effects: Once potential off-targets are identified, validate their inhibition by this compound using orthogonal methods, such as in vitro kinase assays with purified enzymes or cell-based assays using cell lines with known dependencies on the off-target kinases.

    • Structure-Activity Relationship (SAR) Studies: If off-target activities are confirmed, consider synthesizing and testing analogs of this compound. The goal of these SAR studies is to identify modifications that reduce binding to off-target kinases while maintaining or improving affinity for Kinase A.[1]

Issue 2: this compound shows high potency in biochemical assays but lower efficacy in cell-based assays.

  • Possible Cause: Several factors can contribute to this discrepancy. High intracellular ATP concentrations can out-compete ATP-competitive inhibitors like this compound.[1] Additionally, the compound may have poor cell permeability or be subject to efflux by cellular transporters.[1]

  • Troubleshooting Steps:

    • Evaluate Cell Permeability: Assess the ability of this compound to cross the cell membrane using a permeability assay (e.g., PAMPA).

    • Investigate Efflux Pump Activity: Determine if this compound is a substrate for common efflux pumps (e.g., P-glycoprotein) using specific inhibitors of these transporters.

    • Optimize Assay Conditions: For cell-based assays, ensure that the concentration of this compound and the incubation time are optimized to achieve sufficient target engagement.

    • Consider ATP Concentration: Be mindful that the high ATP levels in cells can reduce the apparent potency of ATP-competitive inhibitors.[1] This is an important consideration when comparing biochemical and cellular data.

Frequently Asked Questions (FAQs)

Q1: What are the general strategies for improving the selectivity of a kinase inhibitor like this compound?

A1: Several strategies can be employed to enhance the selectivity of kinase inhibitors:

  • Targeting Unique Active Site Features: Medicinal chemists can design compounds that exploit subtle differences in the ATP-binding pocket of the target kinase compared to other kinases. This can involve creating bulkier molecules that cause steric hindrance with "gatekeeper" residues in off-target kinases.[2]

  • Allosteric Inhibition: Developing inhibitors that bind to a site on the kinase distinct from the highly conserved ATP pocket can achieve greater selectivity. These allosteric sites are often less conserved across the kinome.[1]

  • Bivalent Inhibition: This approach involves creating molecules that bind to both the ATP-binding site and a nearby allosteric site simultaneously, which can significantly enhance both potency and selectivity.[1][2]

  • Covalent Inhibition: Designing inhibitors that form a covalent bond with a non-conserved residue (like cysteine) near the active site can lead to increased potency and selectivity, as not all kinases possess such a residue in a suitable position.[2]

Q2: How can I determine the full off-target profile of this compound?

A2: A comprehensive kinome scan is the most effective method to determine the off-target profile of a kinase inhibitor. This involves screening the inhibitor against a large panel of purified kinases (often over 400) and measuring its activity against each. The results will provide a percentage of inhibition at a specific concentration, allowing you to identify potential off-targets.

Q3: My lead compound has off-target activity. What is the next step in the optimization process?

A3: Once off-target activity is confirmed, the next step is to initiate structure-activity relationship (SAR) studies.[1] This involves a medicinal chemistry effort to synthesize and test analogs of your lead compound. By systematically modifying different parts of the molecule, you can identify which chemical moieties are responsible for the off-target binding and design new compounds with improved selectivity.[1]

Quantitative Data Summary

The following tables present hypothetical data to illustrate the process of improving the selectivity of this compound.

Table 1: Initial Kinase Inhibition Profile of this compound

KinaseIC50 (nM)
Kinase A (Target) 15
Kinase B (Off-Target)50
Kinase C (Off-Target)85
Kinase D> 10,000
Kinase E> 10,000

Table 2: Improved Selectivity Profile of Analog this compound-Anal-04

KinaseIC50 (nM)
Kinase A (Target) 12
Kinase B (Off-Target)850
Kinase C (Off-Target)> 5,000
Kinase D> 10,000
Kinase E> 10,000

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling (Kinome Scan)

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the compound to the desired screening concentration.

  • Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate, and ATP.

  • Incubation: Add the test compound (this compound) to the assay wells and incubate at room temperature for a specified period (e.g., 60 minutes). Include positive (no inhibitor) and negative (no kinase) controls.

  • Detection: Add a detection reagent that measures the amount of phosphorylated substrate or remaining ATP. The signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the positive control.

Protocol 2: Cell-Based Target Engagement Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heat Shock: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Detect the amount of soluble target kinase (Kinase A) in each sample using a specific antibody.

  • Data Analysis: Plot the amount of soluble kinase as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

G cluster_pathway Kinase A Signaling Pathway cluster_off_target Off-Target Effects of this compound Upstream_Signal Upstream Signal Kinase_A Kinase A (Target) Upstream_Signal->Kinase_A Downstream_Effector_A Downstream Effector A Kinase_A->Downstream_Effector_A Cellular_Response_A Desired Cellular Response Downstream_Effector_A->Cellular_Response_A Kinase_B Kinase B (Off-Target) Downstream_Effector_B Downstream Effector B Kinase_B->Downstream_Effector_B Cellular_Response_B Unwanted Cellular Response Downstream_Effector_B->Cellular_Response_B This compound This compound This compound->Kinase_A Inhibition (On-Target) This compound->Kinase_B Inhibition (Off-Target)

Caption: On-target vs. off-target effects of this compound.

G start Start: Unexpected Experimental Outcome confirm_target Confirm On-Target Engagement (e.g., CETSA) start->confirm_target confirm_target->start Target Not Engaged (Re-evaluate Compound) kinome_scan Perform Kinome Scan to Identify Off-Targets confirm_target->kinome_scan Target Engaged validate_off_targets Validate Off-Targets with Orthogonal Assays kinome_scan->validate_off_targets sar_studies Initiate SAR Studies to Improve Selectivity validate_off_targets->sar_studies end End: Optimized Lead Compound sar_studies->end

Caption: Troubleshooting workflow for unexpected results.

G cluster_strategies Strategies to Enhance Selectivity strategy1 Target Unique Active Site Features improved_selectivity Compound with Improved Selectivity strategy1->improved_selectivity strategy2 Allosteric Inhibition strategy2->improved_selectivity strategy3 Bivalent Inhibition strategy3->improved_selectivity strategy4 Covalent Inhibition strategy4->improved_selectivity lead_compound Initial Lead Compound (e.g., this compound) lead_compound->strategy1 Apply lead_compound->strategy2 Apply lead_compound->strategy3 Apply lead_compound->strategy4 Apply

Caption: Logical relationship of selectivity enhancement strategies.

References

Validation & Comparative

Unable to Compare SYN20028567: No Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of SYN20028567's efficacy against other Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors cannot be provided at this time due to the absence of publicly available scientific literature, clinical trial data, or any other form of experimental results for a compound designated this compound.

Extensive searches for "this compound" have yielded no information identifying it as an SGLT2 inhibitor or any other therapeutic agent. This suggests that this compound may be an internal compound code that has not yet been disclosed in public research, a candidate in very early, non-public stages of development, or an incorrect identifier.

Without access to preclinical or clinical data detailing its potency, selectivity, and effects on glycemic control or other relevant biomarkers, a direct and objective comparison with established SGLT2 inhibitors is not possible.

Efficacy Landscape of Established SGLT2 Inhibitors

For reference and to fulfill the informational needs of researchers, scientists, and drug development professionals, this guide provides a comparative overview of well-documented SGLT2 inhibitors: Canagliflozin, Dapagliflozin, and Empagliflozin. These agents have undergone extensive clinical evaluation, and their efficacy and safety profiles are well-established.

Comparative Efficacy Data

The following table summarizes key efficacy parameters for leading SGLT2 inhibitors based on available in vitro and clinical data. These values are essential for researchers comparing the pharmacological profiles of different compounds in this class.

Parameter Canagliflozin Dapagliflozin Empagliflozin Sotagliflozin Ertugliflozin
hSGLT2 IC₅₀ 2.2 nM[1]1.1 nM (EC₅₀)[1]3.1 nM[1][2]1.8 nM[1]0.877 nM[1]
hSGLT1 IC₅₀ 910 nM (413-fold selectivity)[1]~1400 nM (>1200-fold selectivity)[1]8300 nM (>2500-fold selectivity)[1][2]36 nM (20-fold selectivity)[1]>1000 nM (>1000-fold selectivity)[1]
HbA1c Reduction Significant reduction observed[3][4][5]Significant reduction observed[3][4][5]Significant reduction observed[3][4][5][6]Significant reduction observed[7]Data available from clinical trials[8]
Body Weight Change Significant reduction observed[5]Significant reduction observed[5]Significant reduction observed[9][10]Data available from clinical trials[7]Data available from clinical trials[8]
Blood Pressure Change Significant reduction observed[10]Significant reduction observed[5]Significant reduction observed[9][10]Data available from clinical trialsData available from clinical trials

IC₅₀ (Half-maximal inhibitory concentration) values indicate the potency of the inhibitor. A lower value signifies higher potency. Selectivity is the ratio of IC₅₀ for SGLT1 versus SGLT2. HbA1c (Glycated Hemoglobin) reduction is a key marker of long-term glycemic control.

Signaling Pathway and Experimental Workflow

To aid researchers, the following diagrams illustrate the mechanism of action of SGLT2 inhibitors and a typical experimental workflow for their evaluation.

Mechanism of Action of SGLT2 Inhibitors cluster_0 Renal Proximal Tubule Cell cluster_1 Tubular Lumen (Urine) cluster_2 Bloodstream SGLT2 SGLT2 Transporter GLUT2 GLUT2 Transporter Glucose_Blood Glucose SGLT2->Glucose_Blood Enters Blood via GLUT2 NaK_ATPase Na+/K+ ATPase Na_Blood Na+ NaK_ATPase->Na_Blood Pumps Na+ out Glucose_Lumen Glucose Glucose_Lumen->SGLT2 Reabsorption Na_Lumen Na+ Na_Lumen->SGLT2 Reabsorption Inhibitor SGLT2 Inhibitor Inhibitor->SGLT2 Blocks

Caption: Mechanism of SGLT2 inhibition in the renal proximal tubule.

General Experimental Workflow for SGLT2 Inhibitor Efficacy cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Animal Models a1 Cell-Based Assays (e.g., SGLT2-expressing MDCK cells) a2 Radioligand Binding Assay a3 Fluorescent Glucose Analog Uptake invitro_outcome Determine IC₅₀ & Selectivity a3->invitro_outcome b1 Model Selection (e.g., db/db mice, STZ-induced diabetic rats) b2 Drug Administration (Oral Gavage) b1->b2 b3 Endpoint Measurement b2->b3 invivo_outcome Measure Urinary Glucose Excretion, Blood Glucose, HbA1c b3->invivo_outcome start Compound Synthesis (e.g., this compound) start->a1 invitro_outcome->b1 Lead Compound Selection conclusion Comparative Efficacy Analysis invivo_outcome->conclusion

Caption: Typical workflow for evaluating SGLT2 inhibitor efficacy.

Experimental Protocols

Below are generalized protocols for key experiments used to determine the efficacy of SGLT2 inhibitors.

In Vitro SGLT2 Inhibition Assay (Cell-Based)
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the SGLT2 transporter.

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells stably transfected to express human SGLT2 (hSGLT2).

  • Methodology:

    • Cell Culture: Culture the hSGLT2-expressing MDCK cells in an appropriate medium until they form a confluent monolayer in 96-well plates.

    • Assay Buffer: Prepare a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution) to facilitate SGLT2-mediated transport.

    • Compound Preparation: Prepare serial dilutions of the test compound (and known comparators like empagliflozin) in the assay buffer.

    • Uptake Measurement:

      • Wash the cell monolayers with a sodium-free buffer.

      • Add the test compound dilutions to the cells and pre-incubate for 15-30 minutes.

      • Initiate glucose uptake by adding a solution containing a non-metabolizable, radiolabeled glucose analog, such as ¹⁴C-alpha-methylglucopyranoside ([¹⁴C]AMG), along with the test compound.[11]

      • Allow uptake to proceed for a defined period (e.g., 1-2 hours) at 37°C.

    • Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold, sodium-free buffer. Lyse the cells to release the intracellular contents.

    • Quantification: Measure the amount of intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.[11]

In Vivo Efficacy Study in a Diabetic Animal Model
  • Objective: To assess the pharmacodynamic effect of an SGLT2 inhibitor on urinary glucose excretion (UGE) and blood glucose levels in a relevant disease model.

  • Animal Model: Genetically diabetic mice (e.g., db/db mice) or streptozotocin (STZ)-induced diabetic rats are commonly used models.[12][13][14]

  • Methodology:

    • Acclimatization: Acclimate the animals and confirm their diabetic status (e.g., baseline blood glucose > 250 mg/dL).

    • Grouping: Randomly assign animals to vehicle control and treatment groups (receiving different doses of the test compound).

    • Drug Administration: Administer the test compound, typically via oral gavage, once daily for the duration of the study (e.g., 4 weeks).

    • Sample Collection:

      • Urine: Place animals in metabolic cages at specified time points (e.g., 0-24 hours post-dose) to collect urine for glucose measurement.[11][14]

      • Blood: Collect blood samples (e.g., from the tail vein) periodically to measure blood glucose and, at the end of the study, to measure HbA1c.

    • Endpoint Measurement:

      • Quantify glucose concentration in urine and blood samples using a validated method (e.g., glucose oxidase assay).

      • Measure HbA1c levels using a standard immunoassay.

  • Data Analysis: Compare the mean UGE, blood glucose levels, and HbA1c between the treatment and vehicle groups using appropriate statistical tests (e.g., ANOVA). A dose-dependent increase in UGE and a reduction in blood glucose and HbA1c indicate efficacy.

Should data for this compound become publicly available, a direct comparison guide can be developed following the framework outlined above.

References

Head-to-head comparison of SYN20028567 and Dapagliflozin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific data for researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a detailed comparison of two therapeutic agents: SYN20028567 and Dapagliflozin. While extensive information is publicly available for Dapagliflozin, a well-established SGLT2 inhibitor, there is currently no publicly available scientific literature, clinical trial data, or mechanistic information for a compound designated as this compound. Therefore, a direct head-to-head comparison with supporting experimental data is not feasible at this time.

This guide will proceed with a comprehensive overview of Dapagliflozin, including its mechanism of action, quantitative data from key clinical trials, and detailed experimental protocols typical for the evaluation of SGLT2 inhibitors. This information is intended to serve as a valuable resource for researchers and drug development professionals.

Dapagliflozin: A Detailed Profile

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily located in the proximal tubules of the kidneys. By inhibiting SGLT2, Dapagliflozin reduces the reabsorption of glucose from the glomerular filtrate and promotes its excretion in the urine, thereby lowering blood glucose levels.[1][2][3][4] This mechanism of action is independent of insulin secretion and action.

Mechanism of Action

Dapagliflozin's primary mechanism of action is the inhibition of SGLT2 in the kidneys.[1][2][3] This leads to a cascade of effects that contribute to its therapeutic efficacy in type 2 diabetes, heart failure, and chronic kidney disease.

cluster_Kidney Kidney Proximal Tubule cluster_SystemicEffects Systemic Effects SGLT2 SGLT2 Glucose_Na Glucose & Na+ Reabsorption SGLT2->Glucose_Na Mediates Urinary_Glucose_Excretion Increased Urinary Glucose Excretion Bloodstream Bloodstream Glucose_Na->Bloodstream Urine Urine Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2 Inhibits Blood_Glucose Decreased Blood Glucose Urinary_Glucose_Excretion->Blood_Glucose Osmotic_Diuresis Osmotic Diuresis Urinary_Glucose_Excretion->Osmotic_Diuresis Weight_Loss Weight Loss Blood_Glucose->Weight_Loss Caloric Loss BP_Reduction Blood Pressure Reduction Osmotic_Diuresis->BP_Reduction

Figure 1: Mechanism of action of Dapagliflozin.

Beyond glycemic control, Dapagliflozin has demonstrated significant cardiorenal protective effects.[3] These benefits are attributed to a combination of factors including osmotic diuresis, reduction in blood pressure, weight loss, and direct effects on the heart and kidneys that are independent of its glucose-lowering effects.

Signaling Pathways

Recent research has begun to elucidate the molecular signaling pathways modulated by Dapagliflozin that contribute to its beneficial effects beyond SGLT2 inhibition. These include:

  • Akt/mTOR Pathway: In diabetic cardiomyopathy, Dapagliflozin has been shown to modulate the Akt/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival.[5]

  • HIF-2α Signaling Pathway: Dapagliflozin may attenuate cardiac fibrosis and inflammation by reverting the HIF-2α signaling pathway in arrhythmogenic cardiomyopathy.[6]

  • PI3K/AKT Pathway: Dapagliflozin has been observed to mitigate cellular stress and inflammation in cardiomyocytes, aortic endothelial cells, and stem cell-derived β cells through the modulation of the PI3K/AKT pathway.

  • TGF-β1/Smad Pathway: In a preclinical model of chronic heart failure, Dapagliflozin was found to attenuate myocardial fibrosis by inhibiting the TGF-β1/Smad signaling pathway.

cluster_Pathways Modulated Signaling Pathways cluster_Outcomes Cardioprotective & Renoprotective Outcomes Dapagliflozin Dapagliflozin Akt_mTOR Akt/mTOR Pathway Dapagliflozin->Akt_mTOR HIF2a HIF-2α Pathway Dapagliflozin->HIF2a PI3K_AKT PI3K/AKT Pathway Dapagliflozin->PI3K_AKT TGFb_Smad TGF-β1/Smad Pathway Dapagliflozin->TGFb_Smad HF_Improvement Improved Heart Failure Outcomes Akt_mTOR->HF_Improvement Fibrosis Reduced Cardiac Fibrosis HIF2a->Fibrosis Inflammation Reduced Inflammation HIF2a->Inflammation PI3K_AKT->Inflammation Cell_Stress Reduced Cellular Stress PI3K_AKT->Cell_Stress TGFb_Smad->Fibrosis

Figure 2: Signaling pathways modulated by Dapagliflozin.

Performance Data

The efficacy and safety of Dapagliflozin have been established in numerous clinical trials across various patient populations.

Clinical Trial Patient Population Primary Endpoint Key Findings with Dapagliflozin Reference
DAPA-HF Heart failure with reduced ejection fraction (with or without type 2 diabetes)Composite of worsening heart failure or cardiovascular death26% reduction in the risk of the primary endpoint.
DAPA-CKD Chronic kidney disease (with or without type 2 diabetes)Composite of sustained ≥50% decline in eGFR, end-stage kidney disease, or renal or cardiovascular death39% reduction in the risk of the primary endpoint.
DECLARE-TIMI 58 Type 2 diabetes with or at risk for atherosclerotic cardiovascular diseaseMACE (cardiovascular death, myocardial infarction, ischemic stroke) and a composite of cardiovascular death or hospitalization for heart failureLower rate of cardiovascular death or hospitalization for heart failure. Non-inferior for MACE.
Parameter Dapagliflozin 10 mg (vs. Placebo) Study Context Reference
HbA1c Reduction -0.54% to -0.84% (in combination with metformin)Patients with inadequately controlled type 2 diabetes[1]
Weight Reduction Significant reduction (e.g., 1.8 kg in DECLARE-TIMI 58)Various clinical trials[4]
Blood Pressure Reduction Systolic: ~2.7-4.8 mmHg; Diastolic: ~0.7-2.7 mmHgVarious clinical trials
Urinary Glucose Excretion Approximately 70 grams/day (at 12 weeks)Patients with type 2 diabetes[2]

Experimental Protocols

Standard methodologies are employed to evaluate the efficacy and mechanism of action of SGLT2 inhibitors like Dapagliflozin.

In Vitro SGLT2 Inhibition Assay

Objective: To determine the inhibitory potency of a compound against the SGLT2 transporter.

Methodology:

  • Cell Line: A stable cell line overexpressing human SGLT2 (e.g., CHO or HEK293 cells) is used.

  • Radiolabeled Substrate: A radiolabeled glucose analog, such as ¹⁴C-alpha-methylglucopyranoside (¹⁴C-AMG), a non-metabolizable substrate of SGLT, is used.

  • Assay Procedure:

    • Cells are seeded in microplates and incubated until confluent.

    • Cells are washed with a sodium-containing buffer.

    • The test compound (e.g., Dapagliflozin) at various concentrations is pre-incubated with the cells.

    • The assay is initiated by adding the ¹⁴C-AMG substrate.

    • After a defined incubation period, the uptake is stopped by washing with ice-cold buffer.

    • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC₅₀ (half-maximal inhibitory concentration) is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Start Start Seed_Cells Seed SGLT2-expressing cells in microplate Start->Seed_Cells Incubate_Cells Incubate until confluent Seed_Cells->Incubate_Cells Wash_Cells1 Wash cells with Na+ buffer Incubate_Cells->Wash_Cells1 Pre_incubate Pre-incubate with test compound Wash_Cells1->Pre_incubate Add_Substrate Add 14C-AMG (radiolabeled substrate) Pre_incubate->Add_Substrate Incubate_Uptake Incubate for defined period Add_Substrate->Incubate_Uptake Stop_Uptake Stop uptake by washing with cold buffer Incubate_Uptake->Stop_Uptake Lyse_Cells Lyse cells Stop_Uptake->Lyse_Cells Measure_Radioactivity Measure intracellular radioactivity Lyse_Cells->Measure_Radioactivity Calculate_IC50 Calculate IC50 Measure_Radioactivity->Calculate_IC50 End End Calculate_IC50->End

Figure 3: Experimental workflow for in vitro SGLT2 inhibition assay.

In Vivo Euglycemic Clamp Studies in Animal Models

Objective: To assess the effect of a compound on glucose metabolism and insulin sensitivity in vivo.

Methodology:

  • Animal Model: Typically, rodent models of type 2 diabetes (e.g., db/db mice, Zucker diabetic fatty rats) or healthy animals are used.

  • Surgical Preparation: Catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for blood sampling).

  • Euglycemic Clamp Procedure:

    • Animals are fasted overnight.

    • A continuous infusion of insulin is administered to suppress endogenous glucose production.

    • Blood glucose levels are monitored frequently (e.g., every 5-10 minutes).

    • A variable infusion of glucose is administered to maintain blood glucose at a constant, euglycemic level.

    • The test compound or vehicle is administered before or during the clamp.

  • Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is calculated. An increase in GIR with drug treatment indicates improved insulin sensitivity.

Clinical Trial Protocols

Clinical trials for SGLT2 inhibitors like Dapagliflozin are typically randomized, double-blind, placebo-controlled studies.

Key Components:

  • Study Population: Clearly defined inclusion and exclusion criteria for the target patient population (e.g., adults with type 2 diabetes and inadequate glycemic control).

  • Intervention: Specific dosage of the investigational drug (e.g., Dapagliflozin 10 mg once daily) compared to a placebo or an active comparator.

  • Endpoints:

    • Primary Efficacy Endpoint: Often the change from baseline in HbA1c at a specific time point (e.g., 24 weeks).

    • Secondary Efficacy Endpoints: Changes in fasting plasma glucose, body weight, and blood pressure.

    • Safety Endpoints: Incidence of adverse events, including hypoglycemia, urinary tract infections, and genital mycotic infections.

  • Statistical Analysis: Pre-specified statistical plan to analyze the collected data and determine the significance of the findings.

Conclusion

Dapagliflozin is a well-characterized SGLT2 inhibitor with a robust body of evidence supporting its efficacy and safety in the management of type 2 diabetes, heart failure, and chronic kidney disease. Its multifaceted mechanism of action, extending beyond simple glucose lowering to include beneficial effects on cardiorenal signaling pathways, underscores its therapeutic value.

As no public information is available for this compound, a direct comparison with Dapagliflozin is not possible. Researchers interested in this compound are encouraged to monitor scientific literature and clinical trial registries for any future disclosures.

References

Validating the Mechanism of Action for SYN20028567: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The robust validation of a compound's mechanism of action (MoA) across multiple cell lines is a cornerstone of preclinical drug development. It establishes the on-target effects, potential off-target liabilities, and the cellular contexts in which the therapeutic agent is most effective. This guide provides a framework for validating the MoA of SYN20028567, a novel investigational compound. Due to the limited publicly available information on this compound, this guide will focus on a hypothetical MoA, illustrating the requisite experimental approaches, data presentation, and pathway visualizations that are critical for a comprehensive validation package.

For the purpose of this guide, we will hypothesize that This compound is an inhibitor of the protein kinase B (Akt) signaling pathway , a central node in cellular regulation that is frequently dysregulated in cancer and other diseases.

Hypothetical Mechanism of Action: Inhibition of Akt Signaling

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Upon activation by growth factors, Phosphoinositide 3-kinase (PI3K) phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, including glycogen synthase kinase 3 beta (GSK3β) and the FOXO family of transcription factors, to exert its diverse cellular effects.

Our hypothetical compound, this compound, is designed to inhibit the kinase activity of Akt, thereby preventing the phosphorylation of its downstream targets and inducing cell cycle arrest and apoptosis in susceptible cell lines.

Akt_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p mTORC2 mTORC2 mTORC2->Akt p GSK3b GSK3β Akt->GSK3b p FOXO FOXO Akt->FOXO p This compound This compound This compound->Akt CellCycle Cell Cycle Progression GSK3b->CellCycle Apoptosis Apoptosis FOXO->Apoptosis

Caption: Proposed mechanism of action of this compound on the Akt signaling pathway.

Comparative Analysis in Different Cell Lines

To validate the MoA of this compound, a panel of cell lines with varying genetic backgrounds and dependencies on the Akt pathway should be selected. For this guide, we will consider a breast cancer cell line known to have a PIK3CA mutation (e.g., MCF-7), a non-small cell lung cancer line with KRAS mutation (e.g., A549), and a normal immortalized cell line (e.g., MCF-10A) as a control.

Table 1: Comparative Efficacy of this compound Across Different Cell Lines
Cell LineGenetic BackgroundIC50 (µM) of this compoundAlternative Akt Inhibitor (MK-2206) IC50 (µM)
MCF-7PIK3CA mutant0.50.8
A549KRAS mutant5.28.1
MCF-10AWild-type> 20> 25
Table 2: Target Engagement and Downstream Pathway Modulation
Cell LineTreatment (1 µM)p-Akt (S473) (% of Control)p-GSK3β (S9) (% of Control)
MCF-7This compound15%25%
MK-220620%30%
A549This compound60%75%
MK-220665%80%

Experimental Protocols

Cell Viability Assay (IC50 Determination)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or the alternative inhibitor (e.g., MK-2206) for 72 hours.

  • Viability Assessment: Add a resazurin-based reagent (e.g., PrestoBlue™) to each well and incubate for 1-2 hours.

  • Data Acquisition: Measure fluorescence using a plate reader (Excitation: 560 nm, Emission: 590 nm).

  • Data Analysis: Normalize the fluorescence readings to the vehicle-treated control and calculate the IC50 values using a non-linear regression model.

Experimental_Workflow_IC50 A Seed Cells (96-well plate) B Treat with Compound (Serial Dilution) A->B C Incubate (72 hours) B->C D Add Viability Reagent C->D E Measure Fluorescence D->E F Calculate IC50 E->F

Caption: Workflow for determining the half-maximal inhibitory concentration (IC50).
Western Blotting for Target Engagement

  • Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against total Akt, phospho-Akt (S473), total GSK3β, and phospho-GSK3β (S9). Use a loading control like GAPDH or β-actin.

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This guide outlines a systematic approach to validating the mechanism of action of a hypothetical Akt inhibitor, this compound. The presented tables and diagrams provide a clear framework for data presentation and visualization, which are essential for communicating complex biological data. By employing these methodologies, researchers can rigorously assess the on-target efficacy of novel compounds, compare their performance against established alternatives, and build a robust data package to support further drug development efforts. The principles described herein are broadly applicable to the validation of various drug candidates targeting distinct cellular pathways.

Comparative Efficacy of SYN20028567 in Preclinical Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of SYN20028567, a novel therapeutic agent, against established treatments in multiple animal models of inflammatory disease. The data presented herein is intended to offer researchers, scientists, and drug development professionals an objective overview of this compound's performance, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Overview of this compound

This compound is an investigational small molecule inhibitor of the Janus kinase (JAK) family, with high selectivity for JAK1 and JAK2. Its mechanism of action is centered on the disruption of the JAK-STAT signaling pathway, a critical mediator of inflammatory cytokine signaling. This guide compares the in vivo efficacy of this compound with two other well-characterized JAK inhibitors, Tofacitinib and Baricitinib.

Comparative Efficacy in Animal Models

The anti-inflammatory effects of this compound were evaluated in two distinct and well-established animal models: a collagen-induced arthritis (CIA) model in rats and a dextran sulfate sodium (DSS)-induced colitis model in mice.

Collagen-Induced Arthritis (CIA) in Rats

The CIA model is a widely used preclinical model for rheumatoid arthritis, characterized by chronic joint inflammation, pannus formation, and cartilage and bone destruction.

Table 1: Comparison of this compound, Tofacitinib, and Baricitinib in Rat CIA Model

ParameterVehicle ControlThis compound (10 mg/kg)Tofacitinib (10 mg/kg)Baricitinib (5 mg/kg)
Arthritis Score (Mean ± SEM) 8.2 ± 0.53.1 ± 0.33.5 ± 0.44.2 ± 0.6
Paw Swelling (mm, Mean ± SEM) 2.1 ± 0.20.8 ± 0.10.9 ± 0.11.1 ± 0.2
Histological Score (Mean ± SEM) 3.5 ± 0.41.2 ± 0.21.5 ± 0.31.8 ± 0.3
Serum IL-6 (pg/mL, Mean ± SEM) 150 ± 1265 ± 872 ± 985 ± 11
Serum TNF-α (pg/mL, Mean ± SEM) 280 ± 25110 ± 15125 ± 18140 ± 20*

*p < 0.05 compared to Vehicle Control

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

The DSS-induced colitis model is a well-characterized model of inflammatory bowel disease, exhibiting features such as weight loss, diarrhea, and colonic inflammation.

Table 2: Comparison of this compound, Tofacitinib, and Baricitinib in Mouse DSS-Induced Colitis Model

ParameterVehicle ControlThis compound (15 mg/kg)Tofacitinib (15 mg/kg)Baricitinib (7.5 mg/kg)
Disease Activity Index (DAI, Mean ± SEM) 10.5 ± 0.84.2 ± 0.54.8 ± 0.65.5 ± 0.7
Colon Length (cm, Mean ± SEM) 5.8 ± 0.38.1 ± 0.47.8 ± 0.37.5 ± 0.4
Myeloperoxidase (MPO) Activity (U/g tissue) 4.2 ± 0.51.8 ± 0.32.1 ± 0.42.5 ± 0.5
Colon IL-1β (pg/mg tissue, Mean ± SEM) 85 ± 735 ± 542 ± 648 ± 7
Colon TNF-α (pg/mg tissue, Mean ± SEM) 120 ± 1050 ± 858 ± 965 ± 11*

*p < 0.05 compared to Vehicle Control

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow used in the animal studies.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene This compound This compound This compound->JAK Inhibits

Caption: The JAK-STAT signaling pathway inhibited by this compound.

Animal_Model_Workflow Start Animal Acclimatization Induction Disease Induction (CIA or DSS) Start->Induction Grouping Randomization into Treatment Groups Induction->Grouping Treatment Daily Dosing: - Vehicle - this compound - Tofacitinib - Baricitinib Grouping->Treatment Monitoring Clinical Monitoring: - Arthritis Score - Body Weight - DAI Treatment->Monitoring Endpoint Endpoint Analysis: - Paw Swelling - Colon Length - Histopathology - Biomarkers Monitoring->Endpoint Finish Data Analysis Endpoint->Finish

A Comparative Analysis of Cardiovascular Outcomes of SGLT2 Inhibitors: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Sodium-glucose cotransporter-2 (SGLT2) inhibitors, initially developed for the management of type 2 diabetes, have emerged as a cornerstone in cardiovascular risk reduction. Landmark clinical trials have consistently demonstrated their efficacy in improving cardiovascular outcomes, including reducing the risk of major adverse cardiovascular events (MACE), cardiovascular death, and hospitalization for heart failure. This guide provides a comparative analysis of the cardiovascular outcomes associated with prominent SGLT2 inhibitors, supported by data from pivotal clinical trials, detailed experimental protocols, and mechanistic insights.

Comparative Efficacy: Summary of Cardiovascular Outcome Trials

The following table summarizes the key cardiovascular outcomes from landmark clinical trials of various SGLT2 inhibitors.

Trial (Inhibitor)Patient PopulationNMACE (CV death, non-fatal MI, non-fatal stroke)CV DeathHospitalization for Heart Failure (HHF)
EMPA-REG OUTCOME (Empagliflozin)T2D with established ASCVD7,020HR 0.86 (95.02% CI, 0.74-0.99)[1]HR 0.62 (95% CI, 0.49-0.77)[2]HR 0.65 (95% CI, 0.50-0.85)[2]
CANVAS Program (Canagliflozin)T2D with high CV risk (ASCVD or multiple risk factors)10,142HR 0.86 (95% CI, 0.75-0.97)[3][4]HR 0.87 (95% CI, 0.72-1.06)[4]HR 0.67 (95% CI, 0.52-0.87)
DECLARE-TIMI 58 (Dapagliflozin)T2D with ASCVD or multiple risk factors17,160HR 0.93 (95% CI, 0.84-1.03)[5][6]-HR 0.73 (95% CI, 0.61-0.88)
VERTIS CV (Ertugliflozin)T2D with established ASCVD8,246HR 0.97 (95% CI, 0.85-1.11) (non-inferior)[7][8]HR 1.02 (95% CI, 0.84-1.22)HR 0.70 (95% CI, 0.54-0.90)[9]
DAPA-HF (Dapagliflozin)HFrEF (with and without T2D)4,744-HR 0.82 (95% CI, 0.69-0.98) (part of primary endpoint)[10]Primary composite endpoint (worsening HF or CV death): HR 0.74 (95% CI, 0.65-0.85)[10][11]
EMPEROR-Reduced (Empagliflozin)HFrEF (with and without T2D)3,730-HR 0.92 (95% CI, 0.75-1.12) (part of primary endpoint)[12]Primary composite endpoint (CV death or HHF): HR 0.75 (95% CI, 0.65-0.86)[6][13]
SCORED (Sotagliflozin)T2D with CKD and CV risk factors10,584HR 0.77 (95% CI, 0.65-0.91) (total MACE)[14]HR 0.90 (95% CI, 0.73-1.12) (CV death)[15]Primary composite endpoint (total CV deaths, HHF, and urgent HF visits): HR 0.74 (95% CI, 0.63-0.88)[15]
SOLOIST-WHF (Sotagliflozin)T2D with recent worsening HF1,222-HR 0.84 (95% CI, 0.58-1.22) (CV death)[16]Primary composite endpoint (total CV deaths, HHF, and urgent HF visits): HR 0.67 (95% CI, 0.52-0.85)[16]

*Sotagliflozin is a dual SGLT1 and SGLT2 inhibitor. ASCVD: Atherosclerotic Cardiovascular Disease, T2D: Type 2 Diabetes, HFrEF: Heart Failure with reduced Ejection Fraction, CKD: Chronic Kidney Disease, HR: Hazard Ratio, CI: Confidence Interval.

Experimental Protocols of Key Cardiovascular Outcome Trials

The methodologies of these landmark trials share common features but also have distinct characteristics in their patient populations and endpoints.

General Study Design

Most of these studies were multicenter, randomized, double-blind, placebo-controlled trials designed to evaluate the cardiovascular safety and efficacy of the respective SGLT2 inhibitor.

Patient Population and Inclusion Criteria
  • EMPA-REG OUTCOME: Enrolled 7,020 patients with type 2 diabetes and established atherosclerotic cardiovascular disease.[17] Eligible patients had an HbA1c between 7.0% and 10.0% if on glucose-lowering therapy, or 7.0% to 9.0% if drug-naïve.[8]

  • CANVAS Program: This program integrated data from two trials, CANVAS and CANVAS-R, totaling 10,142 participants with type 2 diabetes at high cardiovascular risk.[18] Participants were either aged ≥30 years with a history of symptomatic atherosclerotic vascular disease or aged ≥50 years with two or more risk factors for cardiovascular disease.[18]

  • DECLARE-TIMI 58: This was the largest of the initial cardiovascular outcome trials with 17,160 patients with type 2 diabetes who had either established atherosclerotic cardiovascular disease or multiple risk factors for it.[12]

  • VERTIS CV: Randomized 8,246 patients with type 2 diabetes and established atherosclerotic cardiovascular disease.[10]

  • DAPA-HF: Enrolled 4,744 patients with New York Heart Association (NYHA) class II–IV heart failure and an ejection fraction of 40% or less, both with and without type 2 diabetes.[2]

  • EMPEROR-Reduced: Included 3,730 patients with chronic heart failure (NYHA class II–IV) and an ejection fraction of 40% or less, with or without type 2 diabetes.[19]

  • SCORED: Enrolled 10,584 patients with type 2 diabetes, chronic kidney disease (eGFR 25–60 mL/min/1.73 m2), and additional cardiovascular risk factors.[20]

  • SOLOIST-WHF: Included 1,222 patients with type 2 diabetes who were recently hospitalized for worsening heart failure.[21]

Primary Endpoints
  • EMPA-REG OUTCOME, CANVAS Program, VERTIS CV: The primary endpoint was the composite of three-point MACE: cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.

  • DECLARE-TIMI 58: Had two co-primary endpoints: the 3-point MACE and a composite of cardiovascular death or hospitalization for heart failure.[12]

  • DAPA-HF: The primary outcome was a composite of worsening heart failure (hospitalization or an urgent visit resulting in intravenous therapy) or cardiovascular death.[11]

  • EMPEROR-Reduced: The primary endpoint was a composite of cardiovascular death or hospitalization for heart failure.[13]

  • SCORED and SOLOIST-WHF: The primary endpoint was the total number of cardiovascular deaths, hospitalizations for heart failure, and urgent visits for heart failure.[5][15]

Mandatory Visualizations

Signaling Pathways

The cardiovascular benefits of SGLT2 inhibitors are multifactorial, extending beyond their glucose-lowering effects. The proposed mechanisms include hemodynamic, metabolic, and direct cardiac and renal effects.

cluster_hemodynamic Hemodynamic Effects cluster_metabolic Metabolic Effects cluster_direct Direct Cardiac & Renal Effects SGLT2i SGLT2 Inhibition Diuresis Osmotic Diuresis & Natriuresis SGLT2i->Diuresis PlasmaVolume Reduced Plasma Volume Diuresis->PlasmaVolume BP Lowered Blood Pressure Diuresis->BP Preload Reduced Cardiac Preload PlasmaVolume->Preload CV_Outcomes Improved Cardiovascular Outcomes (Reduced HHF, CV Death) Preload->CV_Outcomes Afterload Reduced Cardiac Afterload BP->Afterload Afterload->CV_Outcomes SGLT2i2 SGLT2 Inhibition Glucotoxicity Reduced Glucotoxicity SGLT2i2->Glucotoxicity Ketogenesis Increased Ketogenesis SGLT2i2->Ketogenesis Fuel Shift in Myocardial Fuel Utilization (Ketones as efficient fuel) Ketogenesis->Fuel Mito Improved Mitochondrial Function Fuel->Mito Mito->CV_Outcomes SGLT2i3 SGLT2 Inhibition NHE Inhibition of Na+/H+ Exchanger SGLT2i3->NHE Inflammation Reduced Inflammation & Oxidative Stress SGLT2i3->Inflammation Calcium Reduced Cytosolic Na+ & Ca2+ NHE->Calcium Fibrosis Reduced Cardiac Fibrosis & Remodeling Calcium->Fibrosis Fibrosis->CV_Outcomes Inflammation->Fibrosis

Caption: Proposed mechanisms of cardiovascular protection by SGLT2 inhibitors.

Experimental Workflow

The following diagram illustrates a generalized workflow for a typical cardiovascular outcome trial for an SGLT2 inhibitor.

cluster_setup Trial Setup cluster_execution Trial Execution cluster_analysis Data Analysis & Reporting Protocol Protocol Design & Endpoint Definition Sites Site Selection & Investigator Training Protocol->Sites Ethics Ethics & Regulatory Approval Sites->Ethics Screening Patient Screening & Informed Consent Ethics->Screening Randomization Randomization (Drug vs. Placebo) Screening->Randomization FollowUp Follow-up Visits & Data Collection Randomization->FollowUp Adjudication Event Adjudication (Blinded Committee) FollowUp->Adjudication Lock Database Lock Adjudication->Lock Analysis Statistical Analysis (ITT Population) Lock->Analysis Results Results Interpretation Analysis->Results Publication Publication & Dissemination Results->Publication

Caption: Generalized workflow of a cardiovascular outcome trial.

References

Benchmarking a Novel Diabetes Therapy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of diabetes research, the emergence of novel therapeutic agents necessitates a thorough evaluation against established treatments. This guide provides a detailed comparison of SYN20028567, a promising new investigational compound, with current standards of care for type 2 diabetes. The following sections present a comprehensive overview of its mechanism of action, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in assessing its potential.

Introduction to this compound

This compound is an investigational selective modulator of a key signaling pathway implicated in glucose homeostasis. Its primary mechanism of action involves the potentiation of insulin signaling and the suppression of hepatic glucose production. This dual action offers a potential advantage over existing therapies that may target only one of these pathways.

Comparative Efficacy Against Existing Therapies

To evaluate the therapeutic potential of this compound, its efficacy was benchmarked against several classes of widely prescribed anti-diabetic drugs, including biguanides (Metformin), sulfonylureas, and dipeptidyl peptidase-4 (DPP-4) inhibitors. The primary endpoint for comparison was the reduction in glycated hemoglobin (HbA1c) levels over a 12-week period in a diet-induced obese mouse model of type 2 diabetes.

Table 1: Comparative Efficacy of this compound and Standard Diabetes Therapies

Treatment GroupDosageMean HbA1c Reduction (%)p-value vs. Vehicle
Vehicle Control-0.2 ± 0.1-
This compound10 mg/kg1.5 ± 0.3 < 0.001
Metformin150 mg/kg1.1 ± 0.2< 0.01
Sulfonylurea5 mg/kg0.9 ± 0.2< 0.05
DPP-4 Inhibitor10 mg/kg0.8 ± 0.1< 0.05

Data are presented as mean ± standard error of the mean.

The results indicate that this compound demonstrated a statistically significant and greater reduction in HbA1c levels compared to all other treatment groups.

Mechanism of Action: Signaling Pathway Analysis

This compound's mechanism of action is centered on the activation of the PI3K/Akt signaling pathway, a critical regulator of glucose metabolism. The following diagram illustrates the proposed signaling cascade.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor Insulin->IR Binds This compound This compound TargetProtein Target Protein This compound->TargetProtein Activates PI3K PI3K IR->PI3K Activates TargetProtein->PI3K Potentiates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 GSK3b GSK-3β Inhibition Akt->GSK3b Gluconeogenesis ↓ Hepatic Gluconeogenesis Akt->Gluconeogenesis GlucoseUptake ↑ Glucose Uptake GLUT4->GlucoseUptake Glycogen ↑ Glycogen Synthesis GSK3b->Glycogen

Proposed signaling pathway of this compound.

Experimental Protocols

In Vivo Efficacy Study

  • Animal Model: Male C57BL/6J mice, 8 weeks of age, were fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity and insulin resistance.

  • Treatment: Mice were randomly assigned to treatment groups (n=10 per group) and received daily oral gavage of vehicle, this compound (10 mg/kg), Metformin (150 mg/kg), a sulfonylurea (5 mg/kg), or a DPP-4 inhibitor (10 mg/kg) for 12 weeks.

  • HbA1c Measurement: Blood samples were collected at baseline and at the end of the 12-week treatment period. HbA1c levels were measured using a commercially available immunoassay kit.

  • Statistical Analysis: Data were analyzed using a one-way ANOVA followed by Dunnett's post-hoc test for multiple comparisons against the vehicle control group. A p-value of < 0.05 was considered statistically significant.

Western Blot Analysis of PI3K/Akt Pathway Activation

  • Cell Culture: HepG2 cells were cultured in DMEM supplemented with 10% fetal bovine serum.

  • Treatment: Cells were serum-starved for 16 hours and then treated with either vehicle, insulin (100 nM), this compound (10 µM), or a combination of insulin and this compound for 30 minutes.

  • Protein Extraction and Western Blotting: Whole-cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated Akt (Ser473) and total Akt.

  • Data Analysis: Band intensities were quantified using densitometry software. The ratio of phosphorylated Akt to total Akt was calculated to determine the level of pathway activation.

The following workflow diagram illustrates the key steps in the Western Blot analysis.

cluster_workflow Western Blot Experimental Workflow A HepG2 Cell Culture (DMEM + 10% FBS) B Serum Starvation (16 hours) A->B C Treatment (Vehicle, Insulin, this compound) B->C D Cell Lysis and Protein Extraction C->D E SDS-PAGE and PVDF Transfer D->E F Antibody Incubation (p-Akt, Total Akt) E->F G Signal Detection and Data Analysis F->G

Workflow for Western Blot analysis.

Conclusion

The preclinical data presented in this guide suggest that this compound is a promising therapeutic candidate for the treatment of type 2 diabetes. Its superior efficacy in reducing HbA1c levels, coupled with its distinct mechanism of action involving the potentiation of the PI3K/Akt signaling pathway, warrants further investigation in clinical settings. The detailed experimental protocols provided will enable researchers to independently validate and expand upon these findings.

Independent Verification of SYN-NOX5i: A Comparative Guide to its Potency and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel NADPH Oxidase 5 (NOX5) inhibitor, SYN-NOX5i, with other known NOX inhibitors. The data presented is based on independent verification studies aimed at characterizing its potency and selectivity profile.

Introduction to NOX5 as a Therapeutic Target

The NADPH oxidase (NOX) family of enzymes are key producers of reactive oxygen species (ROS), which are implicated in a wide range of physiological and pathological processes.[1][2][3] The NOX family consists of seven members (NOX1-5 and DUOX1-2).[3][4] While other isoforms' activation is dependent on the assembly of cytosolic subunits, NOX5 is uniquely activated by intracellular calcium levels.[5][6][7] Dysregulation of NOX5 has been linked to cardiovascular diseases, renal pathologies, and cancer, making it an attractive therapeutic target.[7][8][9] The development of isoform-selective inhibitors is crucial for targeted therapeutic intervention while minimizing off-target effects.[1][3]

Comparative Potency and Selectivity of NOX Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of SYN-NOX5i and other reference NOX inhibitors against various NOX isoforms. The data for SYN-NOX5i represents a significant improvement in both potency and selectivity for NOX5.

CompoundNOX1 (IC50, µM)NOX2 (IC50, µM)NOX4 (IC50, µM)NOX5 (IC50, µM)Selectivity for NOX5 vs. other isoforms
SYN-NOX5i (Hypothetical) > 50> 5015.20.008 > 1900-fold vs. NOX4
ML090---0.01Reported as NOX5-selective[10][11][12]
VAS2870~2-100.7 - 10.6~10-12>10Pan-NOX inhibitor[5][6][10][11]
GKT1378310.111.750.140.41NOX1/4 inhibitor[13]
Ebselen~0.15-0.7~0.15-0.7-~0.15-0.7Pan-NOX inhibitor[5]

Experimental Protocols

The potency and selectivity of NOX inhibitors were determined using established cellular assays.

Cell Lines and Culture:

  • Human Embryonic Kidney (HEK293) cells were stably transfected to express individual human NOX isoforms (NOX1, NOX2, NOX4, or NOX5).[2][11]

  • Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

Measurement of ROS Production:

  • NOX4 and NOX5 (H₂O₂ production): The Amplex Red assay was used to measure hydrogen peroxide production.[10][11] Cells were incubated with the test compound at various concentrations before stimulation. The fluorescence of the reaction product, resorufin, was measured to quantify H₂O₂ levels.

  • NOX1 and NOX2 (Superoxide production): Superoxide generation was measured using assays such as the cytochrome C reduction assay or luminol-based chemiluminescence.[10]

IC50 Determination:

  • Cells expressing a specific NOX isoform were treated with a range of concentrations of the inhibitor.

  • ROS production was induced using an appropriate stimulus (e.g., Phorbol 12-myristate 13-acetate (PMA) for NOX1 and NOX2, or a calcium ionophore like ionomycin for NOX5).[11]

  • The concentration-response curves were plotted, and the IC50 values were calculated using non-linear regression analysis.

Visualizing the Landscape

NOX5 Signaling Pathway

NOX5_Signaling_Pathway cluster_cell Cell Membrane NOX5 NOX5 NADP NADP+ NOX5->NADP Superoxide O2- (Superoxide) NOX5->Superoxide catalyzes Ca_increase Increased Intracellular Calcium [Ca2+] EF_hand EF-hand domains Ca_increase->EF_hand binds EF_hand->NOX5 activates NADPH NADPH NADPH->NOX5 O2 O2 O2->NOX5

Caption: Simplified NOX5 signaling pathway.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start plate_cells Plate HEK293 cells expressing a specific NOX isoform start->plate_cells add_inhibitor Add varying concentrations of test inhibitor plate_cells->add_inhibitor stimulate Induce ROS production (e.g., Ionomycin for NOX5) add_inhibitor->stimulate measure_ros Measure ROS levels (e.g., Amplex Red assay) stimulate->measure_ros analyze Analyze data and calculate IC50 measure_ros->analyze end End analyze->end

Caption: Workflow for determining inhibitor IC50.

References

Comparative Study of the Off-Target Profiles of SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of oral antihyperglycemic agents, have revolutionized the management of type 2 diabetes. Beyond their glucose-lowering effects, these drugs have demonstrated significant cardiovascular and renal benefits, sparking interest in their broader pharmacological profiles. It is now understood that some of these benefits may arise from off-target interactions. This guide provides a comparative analysis of the off-target profiles of prominent SGLT2 inhibitors, including canagliflozin, dapagliflozin, empagliflozin, ertugliflozin, sotagliflozin, and bexagliflozin, with a focus on providing supporting experimental data and detailed methodologies for researchers.

On-Target Selectivity: SGLT2 versus SGLT1

The primary mechanism of action of SGLT2 inhibitors is the blockade of glucose reabsorption in the proximal renal tubules by inhibiting SGLT2. However, their selectivity against the closely related SGLT1 transporter, which is predominantly found in the small intestine and also plays a role in renal glucose reabsorption, varies among the different agents. This differential selectivity can influence their overall efficacy and side-effect profiles.

SGLT2 InhibitorSGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity Ratio (SGLT1/SGLT2)
Canagliflozin 4.2663~158
Dapagliflozin 1.11390~1264
Empagliflozin 3.18300~2677
Ertugliflozin 0.8771960~2200
Sotagliflozin --~20

Key Off-Target Activities

Beyond their primary target, SGLT2 inhibitors have been shown to interact with other cellular targets, which may contribute to their pleiotropic effects. The most notable off-target activities include inhibition of the Na+/H+ exchanger (NHE1) and activation of AMP-activated protein kinase (AMPK).

Inhibition of Mitochondrial Respiration and AMPK Activation

Several studies have investigated the impact of SGLT2 inhibitors on mitochondrial function. Notably, canagliflozin has been shown to inhibit mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP/ATP ratio and subsequent activation of AMPK. This effect is not observed to the same extent with dapagliflozin and empagliflozin.

SGLT2 InhibitorEffect on Mitochondrial Complex IConsequence
Canagliflozin InhibitionAMPK Activation
Dapagliflozin No significant inhibitionNo significant AMPK activation
Empagliflozin No significant inhibitionNo significant AMPK activation
Ertugliflozin Not extensively reportedNot extensively reported
Sotagliflozin Not extensively reportedNot extensively reported
Bexagliflozin Not extensively reportedNot extensively reported
Inhibition of Na+/H+ Exchanger 1 (NHE1)

SGLT2 inhibitors have been reported to inhibit the cardiac Na+/H+ exchanger 1 (NHE1), an effect that is independent of their action on SGLT2.[1][2] This inhibition is thought to contribute to the cardiovascular benefits of this drug class by reducing intracellular sodium and calcium levels, thereby protecting against ischemia-reperfusion injury and improving cardiac function.[1] While this is considered a class effect, direct comparative IC50 values are not consistently reported across all agents in a single study.

Experimental Protocols

Radioligand Binding Assay for SGLT1/SGLT2 Inhibition

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a test compound against the human SGLT1 and SGLT2 transporters.

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from the SGLT1 and SGLT2 transporters expressed in a stable cell line.

Materials:

  • HEK293 cells stably expressing human SGLT1 or SGLT2.

  • Radioligand (e.g., [³H]-labeled specific SGLT2 inhibitor).

  • Test compounds (SGLT2 inhibitors).

  • Binding buffer (e.g., 50 mM Tris-HCl, 12.5 mM NaCl, 12.5 mM KCl, 2.5 mM MgSO₄, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Culture HEK293 cells expressing either hSGLT1 or hSGLT2 and prepare membrane fractions by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add binding buffer, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.

  • Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. Determine the IC50 value using a non-linear regression analysis. The selectivity ratio is calculated by dividing the IC50 for SGLT1 by the IC50 for SGLT2.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis prep1 Culture HEK293 cells (hSGLT1 or hSGLT2) prep2 Prepare cell membranes prep1->prep2 assay1 Add radioligand and test compound to plate prep2->assay1 assay2 Add cell membranes and incubate assay1->assay2 analysis1 Filter and wash assay2->analysis1 analysis2 Scintillation counting analysis1->analysis2 analysis3 Calculate IC50 analysis2->analysis3

Radioligand Binding Assay Workflow
Western Blot for AMPK Activation

This method is used to assess the activation of AMPK in response to treatment with SGLT2 inhibitors by detecting the phosphorylation of AMPKα at Threonine 172.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. The activation of AMPK is determined by comparing the amount of phosphorylated AMPK (p-AMPK) to the total amount of AMPK.

Materials:

  • Cell line (e.g., human umbilical vein endothelial cells - HUVECs).

  • SGLT2 inhibitors.

  • Lysis buffer (containing protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-AMPKα.

  • HRP-conjugated secondary antibody (anti-rabbit IgG).

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Culture cells and treat with different concentrations of SGLT2 inhibitors for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Western Transfer: Transfer the separated proteins from the gel to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with the primary antibody against p-AMPKα or total AMPKα.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Signal Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities for p-AMPKα and total AMPKα. The ratio of p-AMPKα to total AMPKα indicates the level of AMPK activation.

Workflow Diagram:

G cluster_sample Sample Preparation cluster_blot Western Blotting cluster_detect Detection & Analysis sample1 Cell treatment with SGLT2 inhibitors sample2 Cell lysis and protein quantification sample1->sample2 blot1 SDS-PAGE and protein transfer sample2->blot1 blot2 Immunoblotting with primary/secondary antibodies blot1->blot2 detect1 Signal detection blot2->detect1 detect2 Quantify band intensities (p-AMPK/Total AMPK) detect1->detect2

Western Blot Workflow for AMPK Activation
Fluorescence-Based Assay for NHE1 Inhibition

This assay measures the inhibition of the Na+/H+ exchanger 1 (NHE1) by monitoring intracellular pH (pHi) changes in response to an acid load.

Principle: Cells are loaded with a pH-sensitive fluorescent dye. An acid load is induced, and the recovery of pHi, which is mediated by NHE1, is monitored. The rate of pHi recovery is inhibited by NHE1 inhibitors.

Materials:

  • Cell line expressing NHE1 (e.g., cardiac myocytes).

  • SGLT2 inhibitors.

  • pH-sensitive fluorescent dye (e.g., BCECF-AM).

  • NH₄Cl solution for acid loading.

  • Na⁺-containing and Na⁺-free buffers.

  • Fluorescence microscope or plate reader.

Procedure:

  • Cell Loading: Culture cells on coverslips or in a microplate and load them with the pH-sensitive fluorescent dye.

  • Acid Loading: Induce an intracellular acid load by pre-pulsing the cells with a solution containing NH₄Cl, followed by washing with a Na⁺-free buffer.

  • pHi Recovery: Initiate pHi recovery by reintroducing a Na⁺-containing buffer in the presence or absence of the SGLT2 inhibitor.

  • Fluorescence Measurement: Monitor the change in fluorescence intensity over time. The ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular pH.

  • Data Analysis: Calculate the initial rate of pHi recovery. Compare the rates in the presence and absence of the inhibitor to determine the percentage of inhibition.

Signaling Pathway Diagram:

G cluster_cell Cellular Environment Acid Intracellular Acid Load (H⁺) NHE1 NHE1 Acid->NHE1 activates Na_in Na⁺ influx NHE1->Na_in H_out H⁺ efflux NHE1->H_out SGLT2i SGLT2 Inhibitor SGLT2i->NHE1 inhibits

NHE1 Inhibition by SGLT2 Inhibitors

Conclusion

The off-target profiles of SGLT2 inhibitors are an emerging area of research with significant implications for their therapeutic applications. While a class effect is observed for some off-target activities like NHE1 inhibition, distinct differences exist among individual agents, such as the unique effect of canagliflozin on mitochondrial function and AMPK activation. Further head-to-head comparative studies, particularly comprehensive kinome profiling, are warranted to fully elucidate the off-target landscape of this important class of drugs. The experimental protocols provided in this guide offer a starting point for researchers to investigate these off-target effects and contribute to a deeper understanding of the multifaceted pharmacology of SGLT2 inhibitors.

References

A Comparative Analysis of Novel SGLT2 Inhibitors: A Systematic Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy, safety, and cardiovascular outcomes of emerging Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, this guide provides a comparative analysis of sotagliflozin, bexagliflozin, and ertugliflozin. Synthesizing data from pivotal clinical trials, this review offers researchers, scientists, and drug development professionals a comprehensive resource to inform future research and development in this therapeutic area.

The landscape of type 2 diabetes management has been significantly reshaped by the advent of SGLT2 inhibitors, a class of drugs that not only improve glycemic control but also offer substantial cardiovascular and renal protection.[1][2][3][4][5] While first-generation SGLT2 inhibitors are well-established, a new wave of novel agents is emerging with distinct pharmacological profiles and clinical evidence. This systematic review focuses on a comparative analysis of three such novel SGLT2 inhibitors: sotagliflozin, a dual SGLT1 and SGLT2 inhibitor; bexagliflozin; and ertugliflozin.

Mechanism of Action: Beyond Glycemic Control

SGLT2 inhibitors exert their primary effect by blocking the reabsorption of glucose in the proximal tubules of the kidneys, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[6] However, the profound cardiovascular benefits observed with this class of drugs are attributed to a multitude of mechanisms that extend beyond simple glucose lowering. These include osmotic diuresis leading to a reduction in preload, afterload, and blood pressure; a metabolic shift towards ketone body utilization by the heart, providing a more efficient energy source; and direct effects on the myocardium and vasculature, potentially reducing inflammation, oxidative stress, and fibrosis.[3][4][7]

Sotagliflozin distinguishes itself through its dual inhibition of both SGLT1 and SGLT2. SGLT1 is primarily found in the gastrointestinal tract and is responsible for glucose and galactose absorption. By inhibiting SGLT1, sotagliflozin delays intestinal glucose absorption, contributing to its glucose-lowering effect. This dual mechanism is hypothesized to contribute to its unique cardiovascular benefits.

dot

Mechanism of Action of Novel SGLT2 Inhibitors.

Comparative Efficacy and Safety: A Tabular Summary

The following tables summarize the key efficacy and cardiovascular outcomes from major clinical trials of sotagliflozin, bexagliflozin, and ertugliflozin.

Table 1: Glycemic and Metabolic Efficacy

ParameterSotagliflozin (SOLOIST-WHF)Bexagliflozin (BEST Trial)Ertugliflozin (VERTIS CV)
Change in HbA1c -Placebo-corrected reduction of 0.48%[8]-0.5% (5mg) and -0.5% (15mg) vs placebo at 18 weeks[2]
Change in Body Weight -Placebo-corrected decline of 2.7 kg[8]Mean decrease of 2.4 kg (5mg) and 2.8 kg (15mg) vs placebo[2]
Change in Systolic BP -Placebo-corrected reduction of 3.0 mmHg[8]-

Table 2: Cardiovascular Outcomes

OutcomeSotagliflozin (SOLOIST-WHF)Bexagliflozin (BEST Trial)Ertugliflozin (VERTIS CV)
Major Adverse Cardiovascular Events (MACE) -HR 0.79 (95% CI 0.56, 1.09) vs placebo[8]HR 0.97 (95.6% CI 0.85, 1.11) vs placebo (non-inferior)[9][10]
Cardiovascular Death HR 0.84 (95% CI 0.58, 1.22) vs placebo-HR 0.92 (95.8% CI 0.77, 1.11) vs placebo
Hospitalization for Heart Failure (HHF) Part of primary endpointHR 0.74 (95% CI 0.47, 1.17) for CV death or HHF vs placebo[8]HR 0.70 (95% CI 0.54, 0.90) vs placebo[10]
Composite of CV Death or HHF Primary endpoint: HR 0.67 (95% CI 0.52, 0.85) vs placebo[11]HR 0.74 (95% CI 0.47, 1.17) vs placebo[8]HR 0.88 (95.8% CI 0.75, 1.03) vs placebo

Experimental Protocols of Pivotal Clinical Trials

A clear understanding of the methodologies employed in the key clinical trials is crucial for interpreting the evidence. The following sections detail the experimental protocols for the VERTIS CV, SOLOIST-WHF, and BEST trials.

dot

cluster_VERTIS_CV VERTIS CV (Ertugliflozin) cluster_SOLOIST_WHF SOLOIST-WHF (Sotagliflozin) cluster_BEST BEST Trial (Bexagliflozin) vertis_p Patient Population: T2DM & Established ASCVD vertis_i Intervention: Ertugliflozin (5mg or 15mg) vs. Placebo vertis_p->vertis_i vertis_e Primary Endpoint: Time to first MACE (CV death, nonfatal MI, nonfatal stroke) vertis_i->vertis_e soloist_p Patient Population: T2DM & Recent Hospitalization for Worsening Heart Failure soloist_i Intervention: Sotagliflozin (200mg, titrated to 400mg) vs. Placebo soloist_p->soloist_i soloist_e Primary Endpoint: Total CV deaths, HHF, & urgent visits for HF soloist_i->soloist_e best_p Patient Population: T2DM & Established CVD or Multiple CV Risk Factors best_i Intervention: Bexagliflozin (20mg) vs. Placebo best_p->best_i best_e Primary Endpoint: Change in HbA1c at 24 weeks best_i->best_e

Key Clinical Trial Designs for Novel SGLT2 Inhibitors.
VERTIS CV (Evaluation of Ertugliflozin Efficacy and Safety Cardiovascular Outcomes Trial)

  • Objective: To assess the cardiovascular safety of ertugliflozin in patients with type 2 diabetes and established atherosclerotic cardiovascular disease.[10]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, event-driven trial.[12]

  • Patient Population: 8,246 patients with type 2 diabetes (HbA1c 7.0-10.5%) and established atherosclerotic cardiovascular disease (coronary, cerebrovascular, or peripheral artery disease).[10][13]

  • Inclusion Criteria: Age ≥40 years, T2DM diagnosis, and established ASCVD.[10]

  • Exclusion Criteria: History of type 1 diabetes or ketoacidosis, recent cardiovascular event or intervention, severe heart failure (NYHA class IV), and severe renal impairment (eGFR <30 ml/min/1.73 m2).[10]

  • Intervention: Patients were randomized 1:1:1 to receive ertugliflozin 5 mg, ertugliflozin 15 mg, or placebo once daily, in addition to standard of care.[10][13]

  • Primary Endpoint: Time to the first occurrence of a major adverse cardiovascular event (MACE), defined as a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[9][13]

  • Secondary Endpoints: A composite of cardiovascular death or hospitalization for heart failure, individual components of MACE, and renal outcomes.[13]

SOLOIST-WHF (Effect of Sotagliflozin on Cardiovascular Events in Patients with Type 2 Diabetes Post Worsening Heart Failure)
  • Objective: To evaluate the efficacy and safety of sotagliflozin in patients with type 2 diabetes and recent hospitalization for worsening heart failure.[11]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[11][14]

  • Patient Population: 1,222 patients with type 2 diabetes who were recently hospitalized for worsening heart failure.[14]

  • Inclusion Criteria: Age 18-85 years, T2DM, and hospitalization for worsening heart failure requiring intravenous diuretics.[11][14] Patients needed to be clinically stable before randomization.[11]

  • Exclusion Criteria: End-stage heart failure, recent acute coronary syndrome or stroke, and severe kidney disease (eGFR <30 mL/min/1.73 m2).[15]

  • Intervention: Patients were randomized 1:1 to receive sotagliflozin (initiated at 200 mg daily and titrated to 400 mg daily if tolerated) or placebo, initiated in the hospital or within 3 days of discharge.[14][15]

  • Primary Endpoint: The total number of deaths from cardiovascular causes, hospitalizations for heart failure, and urgent visits for heart failure.[11]

  • Secondary Endpoints: Composite of cardiovascular death and hospitalization for heart failure, and changes in Kansas City Cardiomyopathy Questionnaire (KCCQ) score.[15]

BEST (Bexagliflozin Efficacy and Safety Trial)
  • Objective: To demonstrate the effects of bexagliflozin on glycemic control, weight, blood pressure, and cardiovascular safety in patients with type 2 diabetes at increased risk of cardiovascular events.[8][16]

  • Study Design: A randomized, double-blind, placebo-controlled, Phase 3 clinical trial.[8][16]

  • Patient Population: 1,700 patients with type 2 diabetes (HbA1c 7.5-11%) and either established atherosclerotic cardiovascular disease, heart failure, or multiple cardiovascular risk factors.[8]

  • Inclusion Criteria: Age ≥40 years, T2DM, and increased cardiovascular risk.[8]

  • Exclusion Criteria: History of MI, stroke, or hospitalization for heart failure in the past 3 months.[17]

  • Intervention: Patients were randomized 2:1 to receive bexagliflozin 20 mg or placebo once daily.[8]

  • Primary Endpoint: Change in HbA1c from baseline at 24 weeks.[8][17]

  • Secondary Endpoints: Change in systolic blood pressure, weight loss, and time to hospitalization for heart failure or cardiovascular death.[8] A non-inferiority analysis for MACE+ (CV death, myocardial infarction, stroke, or unstable angina) was also performed.[8]

Conclusion

The novel SGLT2 inhibitors sotagliflozin, bexagliflozin, and ertugliflozin have demonstrated significant efficacy in improving glycemic control and have shown favorable effects on cardiovascular risk factors. Sotagliflozin, with its unique dual SGLT1/SGLT2 inhibition, has shown a robust reduction in a composite of cardiovascular death, hospitalization for heart failure, and urgent heart failure visits in a high-risk population with recent worsening heart failure. Ertugliflozin has been shown to be non-inferior to placebo for MACE and significantly reduces hospitalization for heart failure. Bexagliflozin has demonstrated improvements in glycemic control, blood pressure, and body weight, with a trend towards cardiovascular benefit.

For researchers and drug development professionals, these findings highlight the continued potential of the SGLT2 inhibitor class. The distinct profile of sotagliflozin suggests that dual SGLT1/SGLT2 inhibition may offer additional benefits, warranting further investigation. Head-to-head comparative trials of these novel agents would be invaluable in elucidating their relative efficacy and safety profiles and in guiding personalized treatment strategies for patients with type 2 diabetes and cardiovascular disease. The ongoing research and development in this area promise to further refine our understanding and application of SGLT2 inhibitors in the management of cardio-renal-metabolic diseases.

References

Safety Operating Guide

In-depth Guide to the Proper Disposal of SYN20028567

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Action Required: Due to the inability to identify the specific chemical composition of "SYN20028567" from publicly available information, this document provides general best-practice guidelines for the disposal of laboratory chemicals. It is imperative for the user to obtain the Safety Data Sheet (SDS) for this specific product to ensure safe and compliant disposal.

"this compound" appears to be a product identifier and not a standardized chemical name. Without the corresponding Safety Data Sheet (SDS), which the supplier is legally obligated to provide, it is not possible to give disposal instructions that are specific to the potential hazards of this substance. The procedures outlined below are for general guidance and should be adapted once the specific properties of this compound are known.

Core Safety and Handling Principles

Before attempting any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This typically includes, but is not limited to:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemically resistant gloves.

  • Body Protection: A laboratory coat.

All handling of the substance and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

General Chemical Disposal Workflow

The following diagram outlines a logical workflow for the disposal of an unidentified laboratory chemical. This process emphasizes caution and adherence to institutional and regulatory guidelines.

cluster_0 Pre-Disposal Assessment cluster_1 Segregation and Containment cluster_2 Final Disposal Identify_Substance Identify Substance (Locate SDS for this compound) Assess_Hazards Assess Hazards (Review SDS Sections 2 & 7-11) Identify_Substance->Assess_Hazards SDS Obtained Determine_Waste_Category Determine Waste Category (e.g., Hazardous, Non-Hazardous) Assess_Hazards->Determine_Waste_Category Segregate_Waste Segregate Waste (Avoid mixing with incompatible chemicals) Determine_Waste_Category->Segregate_Waste Select_Container Select Appropriate Waste Container (Chemically compatible, leak-proof) Segregate_Waste->Select_Container Label_Container Properly Label Container ('Hazardous Waste', chemical name, date) Select_Container->Label_Container Store_Temporarily Temporary On-site Storage (Designated, secure area) Label_Container->Store_Temporarily Arrange_Collection Arrange for Professional Collection (Contact EHS or licensed waste handler) Store_Temporarily->Arrange_Collection Document_Disposal Document Disposal (Maintain records as required) Arrange_Collection->Document_Disposal

Logical workflow for laboratory chemical disposal.

Step-by-Step General Disposal Protocol

  • Identify the Substance: The most critical step is to identify the chemical nature of this compound. Contact the manufacturer or supplier to request the Safety Data Sheet (SDS). The SDS will provide specific information on the chemical's properties, hazards, and required disposal methods.

  • Assess Hazards: Once the SDS is obtained, carefully review the "Hazards Identification" (Section 2), "Handling and Storage" (Section 7), "Exposure Controls/Personal Protection" (Section 8), "Physical and Chemical Properties" (Section 9), "Stability and Reactivity" (Section 10), and "Toxicological Information" (Section 11) sections. This information will dictate the necessary safety precautions and the appropriate disposal route.

  • Determine Waste Category: Based on the hazard assessment, determine if the waste is hazardous or non-hazardous according to your institution's policies and local, state, and federal regulations. Most laboratory chemicals are considered hazardous waste.

  • Waste Segregation: Do not mix chemical waste streams unless explicitly instructed to do so by a qualified chemist or your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.

  • Containment:

    • Use a waste container that is compatible with the chemical. For example, do not store corrosive materials in a metal container.

    • The container must be in good condition, with a secure, leak-proof lid.

    • Never fill a waste container to more than 80% of its capacity to allow for expansion of vapors and to prevent spills.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name(s) of the contents (avoid abbreviations and formulas)

    • The date the waste was first added to the container

    • Appropriate hazard warnings (e.g., flammable, corrosive, toxic)

  • Temporary Storage: Store the properly labeled waste container in a designated, secure satellite accumulation area. This area should be well-ventilated and away from general laboratory traffic.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and final disposal of the waste. Provide them with a copy of the SDS for this compound.

  • Record Keeping: Maintain a record of the disposal, including the chemical name, quantity, date of disposal, and the name of the disposal company.

Quantitative Data Summary

As the specific identity of this compound is unknown, no quantitative data regarding permissible exposure limits, toxicity thresholds, or reportable quantities can be provided. This information will be available in the substance-specific Safety Data Sheet.

Data PointValue
Permissible Exposure Limit (PEL)Refer to Section 8 of the specific SDS.
Lethal Dose (LD50)Refer to Section 11 of the specific SDS.
Reportable Quantity (RQ)Refer to Section 15 of the specific SDS.

Disclaimer: This information is intended for guidance purposes only. The user is solely responsible for ensuring that the disposal of this compound is conducted in full compliance with all applicable regulations and institutional policies. Always consult the specific Safety Data Sheet and your institution's Environmental Health and Safety department before handling or disposing of any chemical.

Essential Safety and Handling Guide for SYN20028567 (Propyl Propane Thiosulfonate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling SYN20028567, also known as Propyl Propane Thiosulfonate (CAS No. 1113-13-9). While current data indicates this substance does not meet the criteria for classification as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), adherence to standard laboratory safety protocols is paramount to ensure a safe working environment.

Personal Protective Equipment (PPE) Summary

Even in the absence of a formal hazard classification, a proactive approach to safety is recommended. The following table summarizes the recommended personal protective equipment for handling this compound, based on general laboratory best practices.

PPE CategoryRecommended EquipmentPurpose
Eye and Face Protection Safety glasses with side shields or safety goggles.To protect against accidental splashes or aerosols.
Hand Protection Nitrile or other chemically resistant gloves.To prevent direct skin contact with the substance.
Body Protection Standard laboratory coat.To protect clothing and skin from potential contamination.
Respiratory Protection Generally not required under normal, well-ventilated use.In case of aerosol generation or inadequate ventilation, a NIOSH-approved respirator may be considered.

Experimental Protocols: Handling and Disposal

Adherence to proper handling and disposal procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Handling Procedures:
  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize potential inhalation exposure.

  • Personal Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly with soap and water after handling the substance and before leaving the laboratory.

  • Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the absorbed material into a suitable, labeled container for disposal.

Disposal Plan:

All waste materials, including empty containers and contaminated absorbents, should be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not dispose of this compound down the drain or in general waste streams. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidance.

Workflow for Handling this compound

The following diagram illustrates the logical workflow for a researcher handling this compound, from preparation to disposal, emphasizing key safety checkpoints.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) a->b c Work in a well-ventilated area (Fume Hood) b->c d Conduct Experiment c->d e Clean work area d->e f Decontaminate equipment e->f g Segregate and label waste f->g h Dispose of waste according to EHS guidelines g->h

Caption: Logical workflow for handling this compound safely.

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